Technical Documentation Center

5-Bromopyrimidin-2-ol hydrobromide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromopyrimidin-2-ol hydrobromide hydrochloride
  • CAS: 477709-63-0

Core Science & Biosynthesis

Foundational

5-Bromo-2-hydroxypyrimidine: A Strategic Scaffold in Medicinal Chemistry

Topic: 5-Bromo-2-hydroxypyrimidine: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary 5-Bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-2-hydroxypyrimidine: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

5-Bromo-2-hydroxypyrimidine (CAS 38353-06-9) serves as a linchpin intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and GPCR antagonists. Its structural duality—existing in a tautomeric equilibrium between a hydroxy-pyrimidine and a pyrimidinone—dictates its reactivity profile and solubility. This guide analyzes the physicochemical properties, industrial synthesis, and divergent functionalization strategies of this scaffold, providing actionable protocols for drug development workflows.

Chemical Structure & Tautomerism

Understanding the tautomeric nature of 5-bromo-2-hydroxypyrimidine is not merely academic; it is the primary determinant of reaction outcomes, particularly in alkylation and chlorination chemistries.

The Keto-Enol Equilibrium

While often named "2-hydroxypyrimidine," the compound predominantly exists as the 2(1H)-pyrimidinone (keto form) in the solid state and in polar solvents. This preference is driven by the resonance stabilization of the amide-like linkage within the ring.

  • Implication for Nucleophilic Substitution: When using electrophiles (e.g., alkyl halides), reaction at the nitrogen (N-alkylation) is often favored over the oxygen (O-alkylation) unless specific conditions (e.g., silver salts, hard/soft acid-base tuning) are employed.

  • Implication for Chlorination: The "hydroxy" group is chemically equivalent to an amide carbonyl, requiring activation by phosphorylating agents (like POCl₃) to convert it into a leaving group (chloride).

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Consequences Enol Enol Form (2-Hydroxypyrimidine) Less Stable (Solid State) Keto Keto Form (5-Bromo-2(1H)-pyrimidinone) Dominant Species Enol->Keto  Equilibrium   O_Alk O-Alkylation (Requires Ag salts or specific conditions) Enol->O_Alk N_Alk N-Alkylation (Favored in polar aprotic solvents) Keto->N_Alk

Caption: Tautomeric equilibrium favoring the keto form and its impact on alkylation regioselectivity.

Physicochemical Properties

The following data aggregates experimental values and predictive models essential for handling and characterization.

PropertyValue / DescriptionContext for Chemists
CAS Number 38353-06-9Primary identifier.[1][2][3][4][5][6]
Molecular Formula C₄H₃BrN₂OMW: 174.98 g/mol .[2][3][4][7]
Appearance White to light orange crystalline powderColor can darken upon oxidation/light exposure.
Melting Point 230–235 °C (decomposition)High MP reflects strong intermolecular H-bonding (dimerization).
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (DCM, Hexane).
pKa (Predicted) ~9.2 (OH/NH deprotonation)Weakly acidic; forms salts with strong bases (NaOH, NaH).
Density ~1.9 g/cm³High density due to bromine atom.[3]

Synthesis & Manufacturing

The industrial preparation of 5-bromo-2-hydroxypyrimidine prioritizes "green" oxidants to minimize waste. The most robust route involves the bromination of 2-hydroxypyrimidine.

Preferred Route: Oxidative Bromination

Direct use of elemental bromine (Br₂) is hazardous and atom-inefficient. Modern protocols utilize Hydrobromic Acid (HBr) combined with Hydrogen Peroxide (H₂O₂) to generate Br₂ in situ. This method increases bromine atom economy and produces water as the primary byproduct.

Reaction Scheme:

[6]

Synthesis Start Starting Material 2-Hydroxypyrimidine Reaction Reaction Temp: 30-40°C Time: 12-14 h Start->Reaction Reagents Reagents 48% HBr (aq) + 30% H2O2 (In situ Br2 generation) Reagents->Reaction Workup Workup Cool to <10°C Filtration & Washing Reaction->Workup Product Product 5-Bromo-2-hydroxypyrimidine (Yield: >90%) Workup->Product

Caption: Green synthesis workflow utilizing in situ bromine generation for high atom economy.

Reactivity & Functionalization

5-Bromo-2-hydroxypyrimidine is rarely the final drug; it is a scaffold. Its utility lies in the divergent reactivity of the C2 and C5 positions.

A. Chlorination (The Gateway Reaction)

Converting the C2-hydroxyl to a C2-chloride is the most critical transformation, yielding 5-Bromo-2-chloropyrimidine . This intermediate unlocks Nucleophilic Aromatic Substitution (SNAr).

  • Reagent: Phosphorus Oxychloride (POCl₃).[8][9][10]

  • Catalyst: N,N-Dimethylaniline or Triethylamine.[8]

  • Mechanism: Formation of a dichlorophosphoryl intermediate followed by chloride displacement.

B. Site-Selective Coupling

Once converted to 5-bromo-2-chloropyrimidine, the molecule presents two electrophilic sites.

  • C2 Position (Chlorine): Activated by the two adjacent nitrogen atoms. Highly reactive towards SNAr (amines, alkoxides, thiols).

  • C5 Position (Bromine): Less activated for SNAr but excellent for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Strategic Order of Operations:

  • Path A (Standard): Perform SNAr at C2 first (easier, no catalyst needed), then Suzuki coupling at C5.

  • Path B (Advanced): Perform Suzuki at C5 first.[11] This requires careful catalyst selection to avoid oxidative addition at the activated C2-Cl bond.

Reactivity Core 5-Bromo-2-hydroxypyrimidine Inter Intermediate 5-Bromo-2-chloropyrimidine Core->Inter POCl3 / Base SNAr S_NAr Product (2-Amino-5-bromopyrimidine) Inter->SNAr R-NH2 (Nucleophile) Attacks C2 (Activated) Suzuki Suzuki Product (2-Chloro-5-arylpyrimidine) Inter->Suzuki Ar-B(OH)2 / Pd(0) Attacks C5 (Br) or C2 (Cl) (Selectivity Challenge)

Caption: Divergent reactivity map. The C2-Cl bond is chemically activated for nucleophilic attack, while C5-Br is preferred for metallation.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine

This protocol converts the hydroxy group to a chloride, creating a versatile electrophile.

Safety: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.

  • Setup: Charge a dry flask with 5-bromo-2-hydroxypyrimidine (1.0 eq) and Toluene (5-10 volumes).

  • Activation: Add POCl₃ (2.0 eq) followed by N,N-Dimethylaniline (1.0 eq) dropwise.

  • Reaction: Heat to reflux (approx. 110°C) for 3–5 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ (to remove phosphoric acid byproducts) and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from Heptane/EtOAc if necessary.

Protocol 2: Suzuki-Miyaura Coupling (C5-Selective)

Targeting the C5-Bromine after C2 functionalization.

  • Reagents: 2-Amino-5-bromopyrimidine derivative (1.0 eq), Aryl Boronic Acid (1.2 eq), K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%). Note: Bidentate ligands like dppf help stabilize the catalyst.

  • Conditions: Degas solvents with Nitrogen. Heat at 90°C for 4–12 hours.

  • Purification: Silica gel chromatography.

Applications in Drug Discovery

The 5-bromo-2-hydroxypyrimidine scaffold is a "privileged structure" in medicinal chemistry.[11]

  • Kinase Inhibitors: The pyrimidine ring mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases. The C5-substituent often accesses the "gatekeeper" region of the kinase.

  • Endothelin Receptor Antagonists: Used in the synthesis of analogues related to Macitentan , where the pyrimidine core serves as a central hub connecting lipophilic domains.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Avoid dust formation. Use local exhaust ventilation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • BuyersGuideChem. 5-Bromo-2-hydroxypyrimidine Properties and Suppliers. Available at: [Link]

  • National Institutes of Health (PubChem). 5-Bromo-2(1H)-pyrimidinone Compound Summary.[7] Available at: [Link]

  • Google Patents.One-step synthesis method of 5-bromo-2-chloropyrimidine (CN114591250A).

Sources

Exploratory

An In-depth Technical Guide to the Tautomerism of 5-Bromopyrimidin-2(1H)-one and 5-Bromopyrimidin-2-ol

Abstract This technical guide provides a comprehensive examination of the lactam-lactim tautomerism exhibited by 5-bromopyrimidin-2(1H)-one and its tautomer, 5-bromopyrimidin-2-ol. This equilibrium is of critical importa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the lactam-lactim tautomerism exhibited by 5-bromopyrimidin-2(1H)-one and its tautomer, 5-bromopyrimidin-2-ol. This equilibrium is of critical importance in the fields of medicinal chemistry and drug development, as the predominant tautomeric form dictates the molecule's hydrogen bonding capabilities, and consequently, its biological activity. This guide will delve into the structural and energetic factors governing this tautomerism, provide detailed experimental protocols for the characterization of each tautomer, and present spectroscopic data to aid in their differentiation. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of substituted pyrimidinones.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and molecular recognition. For heteroaromatic compounds such as pyrimidine derivatives, the lactam-lactim tautomerism plays a pivotal role in defining their three-dimensional structure and intermolecular interactions. The ability of a molecule to act as a hydrogen bond donor or acceptor can be altered by a tautomeric shift, which can significantly impact its binding affinity to biological targets like enzymes and receptors.[1] 5-Bromopyrimidin-2(1H)-one is a key building block in the synthesis of various pharmaceuticals, including the endothelin receptor antagonist, Macitentan.[2] A thorough understanding of its tautomeric behavior is therefore essential for the rational design of new and more effective therapeutic agents.[3]

This guide will specifically focus on the equilibrium between the lactam form, 5-bromopyrimidin-2(1H)-one, and the lactim form, 5-bromopyrimidin-2-ol.

Figure 1: Tautomeric equilibrium between the lactam and lactim forms of 5-bromopyrmidin-2-one.

Theoretical Framework: Factors Governing the Lactam-Lactim Equilibrium

The position of the tautomeric equilibrium is governed by the relative thermodynamic stabilities of the tautomers. Several factors, including aromaticity, solvent effects, and intramolecular interactions, influence this balance.[4]

  • Aromaticity: The lactim form, 5-bromopyrimidin-2-ol, possesses a fully aromatic pyrimidine ring, which is generally a stabilizing feature. In contrast, the lactam form, 5-bromopyrimidin-2(1H)-one, has a dihydropyrimidine ring, which is less aromatic.

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomer.[5][6] Polar solvents tend to favor the more polar tautomer. The lactam form, with its amide-like character and larger dipole moment, is generally more polar than the lactim form. Consequently, in polar solvents such as water or DMSO, the lactam tautomer is expected to be the major species.[7]

  • Intramolecular and Intermolecular Hydrogen Bonding: The lactam form has an N-H bond and a carbonyl group, both of which can participate in hydrogen bonding. The lactim form has an O-H group and a ring nitrogen that can act as hydrogen bond acceptors. The ability to form strong intermolecular hydrogen bonds with the solvent or in the solid state can significantly stabilize a particular tautomer. Crystal structure analysis of 5-Bromopyrimidin-2(1H)-one has confirmed its existence in the lactam form in the solid state, where it forms hydrogen-bonded chains.[8]

Computational studies on similar pyrimidinone systems have consistently shown the lactam form to be energetically more favorable, particularly in condensed phases.[9][10]

Synthesis of Tautomeric Forms and Their "Locked" Analogues

To unequivocally characterize the individual tautomers, it is essential to synthesize "locked" analogues where the mobile proton is replaced by a group that cannot tautomerize, such as a methyl group.

Synthesis of 5-Bromopyrimidin-2(1H)-one (Lactam Form)

A common and reliable method for the synthesis of 5-bromopyrimidin-2(1H)-one involves the bromination of 2-hydroxypyrimidine.

Experimental Protocol:

  • To a stirred solution of 2-hydroxypyrimidine in a suitable solvent (e.g., toluene), add a brominating agent such as N-bromosuccinimide (NBS) or tribromopyridine.[5][11]

  • Heat the reaction mixture to facilitate the electrophilic substitution at the C5 position.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-bromopyrimidin-2(1H)-one.

Figure 2: Synthetic workflow for 5-Bromopyrimidin-2(1H)-one.

Synthesis of "Locked" Tautomers

3.2.1. N-Alkylation: Synthesis of 1-Methyl-5-bromopyrimidin-2(1H)-one

The N-methylated derivative serves as a fixed model for the lactam tautomer.

Experimental Protocol:

  • To a solution of 5-bromopyrimidin-2(1H)-one in a polar aprotic solvent like DMF, add a base such as potassium carbonate.

  • Add methyl iodide and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

3.2.2. O-Alkylation: Synthesis of 5-Bromo-2-methoxypyrimidine

The O-methylated derivative is a fixed model for the lactim tautomer.

Experimental Protocol:

  • Treat 5-bromo-2-chloropyrimidine with sodium methoxide in methanol.[12]

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Locked_Tautomers cluster_N_alkylation N-Alkylation (Lactam Model) cluster_O_alkylation O-Alkylation (Lactim Model) start_N 5-Bromopyrimidin-2(1H)-one reagents_N CH3I, K2CO3, DMF start_N->reagents_N product_N 1-Methyl-5-bromopyrimidin- 2(1H)-one reagents_N->product_N start_O 5-Bromo-2-chloropyrimidine reagents_O NaOMe, MeOH start_O->reagents_O product_O 5-Bromo-2-methoxypyrimidine reagents_O->product_O Tautomer_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis start Sample of 5-Bromopyrimidin-2(1H)-one nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data_analysis Data Analysis and Tautomer Ratio Quantification nmr->data_analysis ir->data_analysis uv->data_analysis conclusion Determination of Predominant Tautomer data_analysis->conclusion

Figure 4: General workflow for the experimental analysis of tautomerism.

NMR-Based Quantification of Tautomeric Ratio

Protocol:

  • Prepare a solution of 5-bromopyrimidin-2(1H)-one in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify the distinct signals corresponding to the H4/H6 protons of the lactam and lactim tautomers.

  • Integrate the area under each of these signals.

  • The ratio of the integrals will directly correspond to the molar ratio of the two tautomers in solution.

Solvent-Dependent UV-Vis Analysis

Protocol:

  • Prepare a stock solution of 5-bromopyrimidin-2(1H)-one in a non-polar solvent (e.g., dioxane).

  • Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing amounts of a polar solvent (e.g., water).

  • Record the UV-Vis absorption spectrum for each solution.

  • Analyze the changes in the absorption maxima and the appearance of isosbestic points to determine the effect of solvent polarity on the tautomeric equilibrium.

Conclusion

The tautomeric equilibrium between 5-bromopyrimidin-2(1H)-one and 5-bromopyrimidin-2-ol is a critical determinant of its chemical and biological properties. While the lactam form is generally favored, particularly in polar environments and in the solid state, the presence of the lactim tautomer can have significant implications for its use in drug design. The experimental and spectroscopic methods outlined in this guide provide a robust framework for the characterization and quantification of these tautomeric forms, enabling researchers to make informed decisions in the development of novel pyrimidine-based therapeutics.

References

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). [Link]

  • Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd Edn). Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry, 1, 311-437.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Les, A., Adamowicz, L., & Person, W. B. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Journal of the American Chemical Society, 114(14), 5533-5540.
  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. (CN110642788A).
  • Shugar, D., & Psoda, A. (1981). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 3(1-2), 43-62.
  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved from [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of lactam-lactim tautomers of aromatic heterocycles in aqueous solution using 2D IR spectroscopy. The journal of physical chemistry letters, 3(22), 3302-3306.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 5 in various solvents; [13]= 1 × 10⁻⁵ M. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Asian Journal of Physics. (n.d.). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Retrieved from [Link]

  • Google Patents. (2022). Preparation method of 2-methyl-5-bromopyrimidine. (CN113683571A).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Retrieved from [Link]

  • MDPI. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. Retrieved from [Link]

  • University of Arizona. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Retrieved from [Link]

  • MDPI. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Retrieved from [Link]

  • Journal of Nano Simulation. (2025). Intramolecular hydrogen bond and tautomeric stability of 5-Bromo-salicylideneiminpo-ethylimino-pentan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(16), 7061-7075.
  • PubMed. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Retrieved from [Link]

  • Docslib. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • PMC. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 1H NMR spectrum in the range of 1–5 ppm (a) and scaled calculated chemical shifts (b) for the 1st (black), 2nd (red), 3rd (blue), and 4th (purple) conformers for protons. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • PMC. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved from [Link]

  • PMC. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound. (CN103012284A).
  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

Sources

Foundational

5-bromo-2-pyrimidinol hydrobromide hydrochloride MSDS safety data

An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-Pyrimidinol and its Salts This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protoco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-Pyrimidinol and its Salts

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 5-bromo-2-pyrimidinol and its associated salts, such as the hydrobromide or hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure safe and effective utilization in a laboratory setting.

Scientific Introduction: Understanding the Compound

5-Bromo-2-pyrimidinol is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases and various therapeutic agents. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. It can act as a precursor for introducing the pyrimidinol scaffold into larger, more complex molecules through cross-coupling reactions or nucleophilic substitution.

The compound is typically supplied as a solid. While the specific double salt "hydrobromide hydrochloride" is uncommon, the compound is often used with an acid salt to improve its solubility and stability. The safety and handling protocols for such salts must consider the hazards of both the pyrimidine core and the strong acids (hydrobromic acid and hydrochloric acid) used in their formation.

Core Safety & Hazard Analysis

A thorough understanding of a chemical's hazard profile is the foundation of laboratory safety. The following data is synthesized from available Safety Data Sheets (SDS) for 5-bromo-2-pyrimidinol and structurally related compounds.

Hazard Identification & Classification

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)H335: May cause respiratory irritation.

Note: The hydrobromide and hydrochloride salts would introduce an additional corrosive hazard (H314: Causes severe skin burns and eye damage) due to their acidic nature.

Toxicological Profile

Detailed toxicological data for this specific compound is limited. However, based on its classification, the primary routes of exposure are inhalation, skin contact, and eye contact.

  • Acute Effects: Direct contact can cause immediate irritation to the skin and eyes. Inhalation of dust may lead to irritation of the nose, throat, and respiratory tract.

  • Chronic Effects: No chronic exposure data is available. As with any novel chemical, prolonged or repeated exposure should be avoided.

Risk Mitigation & Laboratory Protocols

A proactive approach to safety involves implementing robust engineering controls, administrative procedures, and the consistent use of personal protective equipment (PPE).

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize exposure. The following workflow outlines the necessary controls.

A Hazard Assessment B Engineering Controls A->B Mitigate with C Administrative Controls B->C Supplement with B_sub1 Fume Hood B->B_sub1 B_sub2 Ventilated Enclosure B->B_sub2 D Personal Protective Equipment (PPE) C->D Mandate use of C_sub1 Standard Operating Procedures (SOPs) C->C_sub1 C_sub2 Designated Work Area C->C_sub2 E Waste Disposal D->E After use D_sub1 Safety Goggles (ANSI Z87.1) D->D_sub1 D_sub2 Nitrile Gloves (check breakthrough time) D->D_sub2 D_sub3 Lab Coat D->D_sub3

Caption: Hierarchy of controls for handling 5-bromo-2-pyrimidinol.

Step-by-Step Handling & Weighing Protocol

This protocol is designed to be a self-validating system, ensuring that each step minimizes risk.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: safety goggles, nitrile gloves, and a flame-retardant lab coat.

    • Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the fume hood before retrieving the chemical.

  • Weighing:

    • Retrieve the container of 5-bromo-2-pyrimidinol salt from its storage location.

    • Working entirely within the fume hood, carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat on a balance located within the hood or a ventilated balance enclosure.

    • Securely close the primary container immediately after dispensing.

  • Dissolution/Reaction Setup:

    • If dissolving, add the solvent to the reaction vessel first. Then, carefully add the weighed solid to the solvent to prevent dust generation.

    • Use a magnetic stirrer to aid dissolution.

    • Ensure all manipulations occur over a secondary containment tray within the fume hood.

  • Decontamination & Cleanup:

    • Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid chemical waste container.

    • Dispose of the weigh boat and any contaminated bench paper in the same waste container.

    • Remove gloves using the proper technique (glove-in-glove) and dispose of them. Wash hands thoroughly with soap and water.

Emergency Procedures & First Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

Table 2: First Aid Measures

Exposure RouteAction
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage & Disposal

Proper storage and disposal are essential for laboratory safety and environmental compliance.

Storage Conditions
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Container: Keep the container tightly closed and properly labeled.

  • Rationale: Storing in a dry environment is crucial as the hydrobromide and hydrochloride salts can be hygroscopic. Protection from heat and light prevents potential degradation.

Waste Disposal Protocol

All waste generated from handling 5-bromo-2-pyrimidinol must be treated as hazardous chemical waste.

Start Waste Generation (e.g., contaminated gloves, paper, excess solid) SolidWaste Solid Chemical Waste Container Start->SolidWaste Solid Waste LiquidWaste Halogenated Organic Waste Container Start->LiquidWaste Liquid Waste (solutions) Label Label Container: 'Hazardous Waste' List all contents SolidWaste->Label LiquidWaste->Label Seal Seal Container When Not In Use Label->Seal EHS Arrange Pickup by Environmental Health & Safety (EHS) Seal->EHS

Caption: Chemical waste disposal workflow.

Conclusion

5-Bromo-2-pyrimidinol and its salts are valuable reagents in chemical synthesis. However, their potential hazards necessitate a disciplined and informed approach to handling. By integrating the engineering controls, administrative protocols, and PPE outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their experimental work. Always consult the most current Safety Data Sheet provided by the supplier before use and adhere to all institutional safety policies.

References

Due to the lack of a specific, publicly available SDS for "5-bromo-2-pyrimidinol hydrobromide hydrochloride," this guide is based on the safety data for the parent compound and general principles of chemical safety. Researchers must consult the vendor-specific SDS for the exact product they are using.

Exploratory

Technical Guide: Solubility Profiling of 5-Bromopyrimidin-2-ol Salts

This guide provides an in-depth technical analysis of the solubility profiles of 5-Bromopyrimidin-2-ol and its salts, focusing on the critical dichotomy between aqueous (Water) and organic polar aprotic (DMSO) systems.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profiles of 5-Bromopyrimidin-2-ol and its salts, focusing on the critical dichotomy between aqueous (Water) and organic polar aprotic (DMSO) systems.[1]

Water vs. DMSO: Mechanistic Insights & Protocol Optimization

Executive Summary

5-Bromopyrimidin-2-ol (CAS: 214290-49-0) is a critical intermediate in the synthesis of antiviral nucleoside analogs and kinase inhibitors.[1] Its utility, however, is frequently bottlenecked by its complex solubility behavior. The compound exhibits prototropic tautomerism —existing in equilibrium between a neutral lactim (hydroxy) form and a polar lactam (oxo) form.

This duality dictates that while the neutral parent compound often suffers from poor aqueous solubility due to high crystal lattice energy (intermolecular H-bonding), its salt forms (anionic or cationic) dramatically alter this profile.[1] This guide details the physicochemical drivers of these solubility differences and provides validated protocols for their determination.

Physicochemical Fundamentals

To manipulate solubility, one must first understand the molecular architecture. 5-Bromopyrimidin-2-ol is not a static molecule; it is a dynamic system.[1]

2.1 The Tautomeric Trap

In the solid state and in polar solvents (like water), the equilibrium strongly favors the 2-oxo (lactam) tautomer. This form possesses a proton on the ring nitrogen (


) and a carbonyl at 

.[1]
  • Lattice Energy: The lactam form creates robust hydrogen-bond networks (dimers/ribbons) in the crystal lattice, significantly raising the melting point (~230°C dec.) and reducing dissolution entropy.

  • Solvation: Water molecules must compete with these strong intermolecular forces.[1] Without ionization, water is often insufficient to break the lattice, resulting in low solubility for the neutral parent.

2.2 The Role of Salts

Converting the neutral parent into a salt disrupts the crystal lattice:

  • Base Treatment (e.g., NaOH): Deprotonates the

    
     (or 
    
    
    
    ) to form the pyrimidin-2-olate anion .[1] The ionic bond with
    
    
    is non-directional, breaking the rigid H-bond network and allowing high aqueous solubility via ion-dipole hydration.[1]
  • Acid Treatment (e.g., HCl): Protonates the

    
     position, forming a cation. This also increases aqueous solubility but is less common for this specific scaffold due to the electron-withdrawing bromine reducing basicity.[1]
    
2.3 Visualization: Tautomerism & Solvation Logic

The following diagram illustrates the structural shifts that dictate solubility.

TautomerismSolubility Neutral_Ol Lactim Form (2-Hydroxypyrimidine) Non-polar/Aromatic Neutral_One Lactam Form (2-Pyrimidinone) Polar/H-Bond Donor Neutral_Ol->Neutral_One Tautomerism (Favored in Polar Media) Anion Pyrimidin-2-olate Anion (Salt Form) Neutral_One->Anion + Base (NaOH) (Deprotonation) Lattice Crystal Lattice (High Stability) Neutral_One->Lattice Dimerization (Insolubility Driver) Soln_Water Aqueous Solution (Hydration Shells) Neutral_One->Soln_Water Low Solubility (Lattice Energy > Solvation) Soln_DMSO DMSO Solution (Dipole Interaction) Neutral_One->Soln_DMSO High Solubility (H-Bond Disruption) Anion->Soln_Water High Solubility (Ion-Dipole) Anion->Soln_DMSO Moderate Solubility (Naked Anion Effect)

Figure 1: Mechanistic pathway showing how tautomerism and ionization influence solubility in Water vs. DMSO.[1]

Solubility Profiling: Water vs. DMSO[2]

The following table synthesizes the expected solubility behaviors based on structure-property relationships (SPR) for halogenated pyrimidines.

ParameterNeutral Parent (5-Bromo-2-hydroxypyrimidine)Sodium Salt (Sodium 5-bromopyrimidin-2-olate)Mechanistic Rationale
Water Solubility Low / Insoluble (< 1 mg/mL)High (> 50 mg/mL)The neutral form is "locked" in a crystal lattice by H-bonds.[1] The salt dissociates into ions, which are heavily hydrated by water.
DMSO Solubility High (> 100 mg/mL)Moderate to High DMSO is a "super-solvent" for polar organics.[1] It breaks H-bonds of the neutral form.[1] It also dissolves salts, though less efficiently than water.
pH Sensitivity Highly SensitiveAlready IonizedNeutral form solubility increases drastically at pH > pKa (~7-8) as it self-ionizes.[1]
Primary Use Organic Synthesis (Coupling)Aqueous Formulation / Bio-assaysNeutral form preferred for Pd-catalyzed reactions; Salt preferred for injection or aqueous buffers.[1]

Key Insight: If your protocol requires high concentration in an aqueous buffer (e.g., for a biological assay), do not attempt to dissolve the neutral powder directly. Instead, dissolve in DMSO first (creating a stock) and dilute, or synthesize/purchase the sodium salt.

Experimental Protocols

To validate these profiles in your specific context, use the following "Self-Validating" protocols.

4.1 Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Accurate, equilibrium data for formulation.[1]

Materials:

  • Compound (Neutral and Salt forms)

  • Solvents: HPLC-grade Water, Anhydrous DMSO[1]

  • 0.45 µm Syringe Filters (PTFE for DMSO, Nylon/PES for Water)

  • HPLC or UV-Vis Spectrophotometer[1]

Workflow:

  • Saturation: Add excess solid compound to 2 mL of solvent in a glass vial.

    • Check: Ensure solid persists at the bottom. If it dissolves completely, add more.

  • Equilibration: Agitate at 25°C for 24–48 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter the supernatant to remove micro-particulates.

    • Critical Step: Pre-saturate the filter with a small volume of filtrate to prevent drug adsorption loss.

  • Quantification: Dilute filtrate (e.g., 1:100) and analyze via HPLC. Calculate concentration against a standard curve.

4.2 Protocol B: Kinetic Solubility (DMSO Stock Method)

Best for: High-throughput screening (HTS) and bio-assay preparation.[1]

Workflow:

  • Stock Prep: Dissolve neutral 5-Bromopyrimidin-2-ol in 100% DMSO to 10 mM or 20 mM.

    • Observation: Solution should be clear. If hazy, sonicate.[2]

  • Spike: Add 10 µL of DMSO stock to 990 µL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Readout: Measure turbidity via Nephelometry or UV-absorbance (600 nm).[1]

    • Result: If absorbance increases, the compound has "crashed out" (precipitated), indicating the aqueous solubility limit was exceeded.

Salt Selection Decision Tree

Use this logic flow to determine the optimal form for your experiment.

SaltSelection Start Start: Define Application SolventQ Primary Solvent System? Start->SolventQ WaterPath Aqueous (Buffer/Media) SolventQ->WaterPath OrganicPath Organic (DMSO/DMF/MeOH) SolventQ->OrganicPath CheckPH Is pH > 8 acceptable? WaterPath->CheckPH UseNeutral USE NEUTRAL FORM (Dissolve in DMSO first) OrganicPath->UseNeutral Preferred UseSalt USE SALT FORM (Sodium 5-bromopyrimidin-2-olate) CheckPH->UseSalt Yes CheckPH->UseNeutral No (Requires Co-solvent)

Figure 2: Decision matrix for selecting between neutral and salt forms based on solvent system.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101494, 5-Bromo-2(1H)-pyrimidinone. Retrieved from [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate (2022). Discussion on DMSO vs Water Solubility in Cell Culture. Retrieved from [Link]

Sources

Foundational

Strategic Salt Selection in Pyrimidine-Based Therapeutics: A Comparative Analysis of Hydrochloride and Hydrobromide Salts

Executive Summary Pyrimidine derivatives—forming the structural backbone of numerous kinase inhibitors, antivirals, and central nervous system (CNS) agents—frequently possess weakly basic nitrogen centers. To overcome th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives—forming the structural backbone of numerous kinase inhibitors, antivirals, and central nervous system (CNS) agents—frequently possess weakly basic nitrogen centers. To overcome the poor aqueous solubility inherent to their planar, lipophilic free base forms, salt formation is a mandatory formulation strategy. While hydrochloric acid (HCl) is the default counterion, hydrobromic acid (HBr) serves as a critical, structurally distinct alternative. This whitepaper elucidates the physicochemical divergence between pyrimidine hydrochloride and hydrobromide salts, providing a causally driven framework for salt selection based on lattice thermodynamics, dissolution kinetics, and disproportionation resistance.

Mechanistic Divergence of Halogen Counterions

To achieve the


 required for stable salt formation with weakly basic pyrimidines, strong inorganic acids are deployed. While HCl is the pharmaceutical industry standard—comprising approximately 60% of all basic drug salts [1[1]]—the choice between chloride and bromide dictates the solid-state architecture.

The fundamental physicochemical divergence stems from the atomic properties of the halogens. The chloride anion (


) has an ionic radius of ~1.81 Å, whereas the bromide anion (

) is significantly larger at ~1.96 Å [2[2]]. This size difference, coupled with the higher polarizability of bromide, fundamentally alters crystal lattice packing.

In isomorphic crystal structures, the increased distance between bromide anions can prevent the incorporation of intermediate water molecules during dehydration, yielding a cleaner polymorphic profile devoid of transient hemihydrates [2[2]]. Furthermore, the strong dispersive forces inherent to HBr salts often result in tighter atomic packing, higher lattice energies, and elevated melting points compared to their HCl counterparts [3[3]].

Solubility vs. Solid-State Stability: The Disproportionation Paradigm

The selection between HCl and HBr is a calculated trade-off between dissolution kinetics and disproportionation resistance.

The Solubility Advantage of HCl: Hydrochloride salts typically exhibit higher aqueous solubility (higher ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) due to the smaller anion size and higher hydration energy of chloride [3[3]]. This rapid dissolution translates directly to superior pharmacokinetic exposure; for instance, specific pyrimidine benzamide hydrochloride forms have demonstrated significantly higher blood concentrations and bioavailability in vivo compared to their hydrobromide equivalents [[4]].

The Disproportionation Liability: However, elevated solubility introduces a critical solid-state liability: disproportionation. Disproportionation is the deleterious conversion of the ionized salt back into its poorly soluble free base within the solid formulation. It is governed by the microenvironmental pH and the salt's


 (the pH at which the solubility of the salt and free base are equal). Because HCl salts have higher 

values, their

is inherently lower. When exposed to moisture and basic excipients, the microenvironmental pH can easily surpass the

, triggering proton transfer and free base precipitation [5[5]].

Conversely, hydrobromide salts, characterized by lower


 and higher 

, are inherently more resistant to disproportionation. Under accelerated stability conditions (e.g., 40 °C / 75% RH), HBr salts maintain their crystalline integrity significantly better than HCl salts, making them the superior choice for formulations requiring aggressive excipient profiles [5[5]].

Disproportionation A Solid Salt Formulation (API-H+ X-) B Moisture Ingress (High RH) A->B C Microenvironmental Dissolution (High Ksp accelerates) B->C E Proton Transfer (API-H+ -> API) C->E D Basic Excipients (pH > pHmax) D->E F Precipitation of Free Base (Disproportionation) E->F

Mechanistic pathway of API salt disproportionation in solid dosage forms.

Self-Validating Experimental Protocol: Pyrimidine Salt Screening

To empirically justify the selection between HCl and HBr, a self-validating screening workflow must be executed. The following protocol ensures that every experimental choice is causally linked to a definitive go/no-go decision.

Step 1: Equimolar Acid Addition and Crystallization

Rationale: Controlled precipitation ensures the formation of the thermodynamically stable polymorph rather than a kinetic trap.

  • Dissolve 1.0 eq of the pyrimidine free base in a high-dielectric solvent (e.g., ethanol/water 80:20 v/v) at 60 °C.

  • Slowly add 1.05 eq of either 1M HCl or 1M HBr dropwise to prevent localized supersaturation and amorphous precipitation.

  • Cool the solution at a controlled rate of 0.5 °C/min to 5 °C.

  • Filter and dry under vacuum at 40 °C for 24 hours. Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD). Sharp, distinct diffraction peaks validate crystalline formation. A broad halo indicates amorphous material, requiring an immediate solvent system switch.

Step 2: Thermal and Hygroscopic Profiling

Rationale: Dynamic Vapor Sorption (DVS) is critical because the high charge density of


 can induce unacceptable hygroscopicity, leading to deliquescence.
  • Subject 5 mg of the salt to Differential Scanning Calorimetry (DSC) from 25 °C to 300 °C at 10 °C/min.

  • Perform Thermogravimetric Analysis (TGA) concurrently to map desolvation events.

  • Conduct DVS from 0% to 90% RH at 25 °C. Validation Checkpoint: If TGA mass loss mathematically aligns with theoretical water content (e.g., a dihydrate), the solvation state is confirmed. If DVS shows >2% weight gain at 75% RH for the HCl salt, the HBr salt must be prioritized for scale-up.

Step 3: Thermodynamic Solubility and Determination

Rationale: Establishing


 defines the boundary conditions for downstream excipient compatibility.
  • Suspend excess salt in 10 mL of deionized water at 25 °C for 48 hours to achieve thermodynamic equilibrium.

  • Measure the pH of the saturated supernatant to establish

    
    .
    
  • Quantify the dissolved API concentration via HPLC to determine

    
    .
    Validation Checkpoint: The measured 
    
    
    
    must align with the Henderson-Hasselbalch derivation using the API's
    
    
    and measured intrinsic solubility.
Step 4: Accelerated Disproportionation Stress Testing

Rationale: Simulates long-term shelf-life liabilities in a compressed timeframe.

  • Prepare binary mixtures (1:1 w/w) of the salt with a mildly basic excipient (e.g., croscarmellose sodium).

  • Store mixtures in open vials at 40 °C / 75% RH for 4 weeks.

  • Analyze via solid-state NMR or Raman spectroscopy to quantify the percentage of free base formation. Validation Checkpoint: If free base conversion exceeds 5%, the salt is deemed high-risk for disproportionation, mandating a switch to a lower

    
     counterion (e.g., HBr).
    

SaltSelection A Pyrimidine Free Base (pKa > 5.0) B Acid Addition (HCl vs HBr) A->B C Hydrochloride (HCl) Salt Smaller Anion, Higher Hydration B->C + HCl D Hydrobromide (HBr) Salt Larger Anion, Lower Ksp B->D + HBr E Physicochemical Profiling (DSC, TGA, DVS, XRPD) C->E D->E F Disproportionation Risk Assessment (pHmax & Excipient Compatibility) E->F

Workflow for Pyrimidine Salt Selection and Stability Profiling.

Quantitative Data Synthesis

The following table synthesizes the typical physicochemical divergences observed between pyrimidine hydrochloride and hydrobromide salts, grounded in crystallographic and thermodynamic principles.

ParameterHydrochloride (HCl) SaltHydrobromide (HBr) SaltMechanistic Driver
Anion Radius ~1.81 Å~1.96 ÅPeriodic halogen group trend; impacts lattice packing.
Aqueous Solubility (

)
Generally HigherGenerally LowerSmaller

yields higher hydration enthalpy, favoring dissolution.
Hygroscopicity Higher propensity for water uptakeOften lower; forms stable anhydrates/dihydrates

possesses higher charge density, driving stronger ion-dipole interactions with atmospheric moisture.
Disproportionation Risk HigherLowerHigh solubility (

) suppresses

, making the salt highly vulnerable to microenvironmental pH shifts.
Melting Point Typically lowerTypically higherStronger dispersive forces and polarizability of the larger

anion increase lattice energy.

References

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals Pharmaoffer[Link]

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts MDPI - Pharmaceutics[Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect RSC - CrystEngComm[Link]

  • CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof Google P
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Crystal Pharmatech[Link]

Sources

Exploratory

Technical Guide: Sourcing and Validating 5-Bromopyrimidin-2-ol

Topic: 5-Bromopyrimidin-2-ol Suppliers and Commercial Availability Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Managers Executive Summary: The Scaffold and the "Taut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromopyrimidin-2-ol Suppliers and Commercial Availability Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Managers

Executive Summary: The Scaffold and the "Tautomer Trap"

5-Bromopyrimidin-2-ol (CAS: 38353-09-2) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and other bioactive small molecules. It serves as a precursor for Suzuki-Miyaura cross-couplings (at the C-5 position) and nucleophilic aromatic substitutions (at the C-2 position via activation).

However, sourcing this compound requires a nuanced understanding of its chemical behavior. The primary technical challenge is not availability, but identity validation. In solution, this compound exists in a tautomeric equilibrium between the enol form (2-hydroxypyrimidine) and the keto form (2(1H)-pyrimidinone) .

  • Expert Insight: Many commercial batches are labeled as "5-Bromopyrimidin-2-ol" but will appear as the pyrimidinone tautomer in polar NMR solvents (like DMSO-d6). Inexperienced researchers often flag this as a purity failure or incorrect shipment. Understanding this equilibrium is the first step in successful procurement.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and its impact on reactivity, a critical concept for downstream synthesis planning.

Tautomerism Enol Enol Form (5-Bromo-2-hydroxypyrimidine) Favored in gas phase/non-polar Keto Keto Form (5-Bromo-2(1H)-pyrimidinone) Favored in DMSO/Water/Crystal Enol->Keto Tautomerization (Fast) Reactivity Reactivity Implications: - N-alkylation vs O-alkylation - Direct SNAr requires activation (e.g., POCl3) Keto->Reactivity Dictates Synthetic Route

Caption: Tautomeric equilibrium between 5-bromo-2-hydroxypyrimidine and 5-bromo-2(1H)-pyrimidinone.

Commercial Availability and Supplier Landscape

The supply chain for 5-Bromopyrimidin-2-ol is mature, but quality varies significantly between supplier tiers.

Supplier Tiers
TierSupplier TypeTypical Pack SizeLead TimePurity ReliabilityRecommended Use
Tier 1 Global Catalog (Sigma, Fisher, TCI)1g – 25g2–5 DaysHigh (>98%)Reference standards, small-scale piloting.
Tier 2 Building Block Specialists (Combi-Blocks, Enamine, BLD Pharm)25g – 1kg1–2 WeeksHigh (>97%)Medicinal chemistry campaigns, scale-up.
Tier 3 Bulk Manufacturers (Alibaba, Indiamart aggregators)>1kg4–8 WeeksVariableGMP production (requires strict external validation).
Sourcing Decision Matrix

Do not default to the cheapest option. Use this logic flow to determine the correct sourcing channel based on your project phase.

SourcingStrategy Start Start: Define Requirement Scale Quantity Needed? Start->Scale Small < 100g Scale->Small Large > 100g Scale->Large Speed Speed Critical? Small->Speed Validation Internal QC Capable? Large->Validation Yes Yes Speed->Yes No No Speed->No Tier1 Buy Tier 1 (Sigma/TCI) High Cost / Low Risk Tier2 Buy Tier 2 (Combi/Enamine) Balanced Cost/Speed Validation->Yes Validation->No Tier3 Buy Tier 3 (Bulk) Requires Full CoA Validation Custom Custom Synthesis (Avoids Batch Impurities) Yes->Tier1 Yes->Tier3 No->Tier2 No->Custom

Caption: Decision tree for sourcing 5-Bromopyrimidin-2-ol based on scale and risk tolerance.

Scientific Integrity: The "Self-Validating" Protocol

Trusting a Certificate of Analysis (CoA) from a Tier 3 supplier is a risk. You must validate the material upon receipt. The following protocol is designed to confirm identity (specifically distinguishing the tautomer) and purity (detecting polybrominated byproducts).

Protocol A: Structural Confirmation via 1H NMR

Objective: Confirm the 5-bromo substitution pattern and assess tautomeric state.

  • Solvent: DMSO-d6 (Favors the keto form).

  • Expected Signals:

    • Aromatic Protons (H-4, H-6): Due to the symmetry of the molecule, H-4 and H-6 are chemically equivalent. Look for a strong singlet in the range of 8.40 – 8.60 ppm .

      • Failure Mode: If you see two doublets or a complex multiplet, the ring is likely substituted asymmetrically (e.g., 4-bromo isomer impurity).

    • Exchangeable Proton (NH/OH): A broad singlet, typically very downfield (>10.0 ppm or even invisible depending on water content).

    • Absence of Impurities: Check for signals at ~7.0–8.0 ppm which may indicate unbrominated 2-hydroxypyrimidine starting material.

Protocol B: Purity Profiling via HPLC

Objective: Detect polybrominated species (e.g., 4,5-dibromo derivatives) which are common byproducts of batch bromination.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorption for pyrimidine ring).

  • Acceptance Criteria: Main peak >98% area.[1][2] Any impurity peak >0.5% with a longer retention time likely indicates polybromination (more lipophilic).

Synthesis vs. Sourcing: Why Buy?

While 5-Bromopyrimidin-2-ol can be synthesized via the bromination of 2-hydroxypyrimidine using bromine (


) or N-bromosuccinimide (NBS), commercial sourcing is almost always superior for drug discovery. 

The Synthesis Pitfall: Batch bromination of 2-hydroxypyrimidine is prone to over-bromination , yielding 4,5-dibromo and 4,5,6-tribromo byproducts. These impurities are chemically similar to the product and difficult to remove via standard recrystallization.

  • Recommendation: Unless you have access to flow chemistry setups (which control stoichiometry precisely), purchase the material from a vendor that guarantees <0.5% dibromo impurity.

Handling and Stability

  • Storage: Store at room temperature in a dry, well-ventilated area. The compound is stable but hygroscopic.

  • Safety: Classified as an Irritant (H315, H319, H335).[1] Wear standard PPE (gloves, goggles) to prevent dust inhalation.

  • Solubility: Poor solubility in non-polar solvents (DCM, Hexanes). Moderate to high solubility in DMSO, DMF, and Methanol.

References

  • PubChem. (2025).[1] 5-Bromo-2(1H)-pyrimidinone (CAS 38353-09-2) Compound Summary. National Library of Medicine. [Link]

  • WuXi Biology. (2024). Tautomerism in Heterocycles: 2-Hydroxypyridine and Pyrimidine Analogs. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Antiviral Nucleoside Analogs Utilizing 5-Bromopyrimidin-2-ol

Abstract Nucleoside analogs are a cornerstone of antiviral chemotherapy, forming the backbone of treatments for viral infections caused by HIV, herpesviruses, and hepatitis B and C viruses.[1] Their efficacy lies in thei...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nucleoside analogs are a cornerstone of antiviral chemotherapy, forming the backbone of treatments for viral infections caused by HIV, herpesviruses, and hepatitis B and C viruses.[1] Their efficacy lies in their ability to mimic natural nucleosides, allowing them to be incorporated into viral DNA or RNA by viral polymerases, which ultimately terminates replication. The structural diversity of these analogs is key to overcoming drug resistance and developing broad-spectrum antivirals.[2][3] This guide provides a detailed framework for the synthesis of novel antiviral nucleoside analogs, using 5-Bromopyrimidin-2-ol as a versatile and strategic starting material. We will delve into the underlying chemical principles, provide step-by-step protocols for key reactions, and discuss methods for characterization and further derivatization, empowering researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Advantage of the 5-Bromopyrimidine Scaffold

The pyrimidine ring is a fundamental component of several approved antiviral drugs.[4] The strategic placement of a bromine atom at the C5 position of the pyrimidin-2-ol core offers a significant advantage for synthetic diversification. This halogen acts as a versatile chemical "handle," enabling a wide range of post-glycosylation modifications through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[5][6] This allows for the systematic introduction of various aryl, heteroaryl, or alkynyl groups, which are known to influence antiviral activity and target specificity.[7] For instance, derivatives of 5-bromo-2'-deoxyuridine have demonstrated potent activity against herpes viruses.[8][9][10]

This guide focuses on the most robust and widely applied method for coupling the pyrimidine base to a sugar moiety: the Silyl-Hilbert-Johnson/Vorbrüggen glycosylation .[11][12] This reaction provides high stereoselectivity for the desired β-anomer, which is crucial for biological activity.

Overall Synthetic Workflow

The synthesis can be conceptualized as a multi-stage process, beginning with activation of the nucleobase, followed by the key glycosylation step, and concluding with deprotection and optional diversification.

G A Start: 5-Bromopyrimidin-2-ol + Protected Sugar B Step 1: Silylation of Pyrimidine Base A->B HMDS/TMSCl C Step 2: Vorbrüggen Glycosylation Coupling B->C Add protected sugar + Lewis Acid (TMSOTf) D Protected Nucleoside Analog C->D E Step 4: Deprotection D->E Basic conditions (e.g., NH3/MeOH) G Step 3 (Optional): C5-Position Functionalization (e.g., Suzuki, Sonogashira) D->G Pd Catalyst + Coupling Partner F Final Nucleoside Analog E->F H Functionalized Protected Nucleoside Analog G->H H->E

Caption: High-level workflow for antiviral nucleoside analog synthesis.

The Core Reaction: Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is the reaction of a silylated heterocyclic base with a protected sugar, typically an O-acylated derivative, in the presence of a Lewis acid catalyst.[13] The reaction's success hinges on two key factors: the activation of the pyrimidine base via silylation and the stereodirecting influence of the sugar's protecting groups.

Causality Behind the Method:

  • Silylation: 5-Bromopyrimidin-2-ol, like many nucleobases, has poor solubility in non-polar organic solvents. Silylation, typically using reagents like hexamethyldisilazane (HMDS), converts the N-H and O-H protons to trimethylsilyl (TMS) ethers and esters.[14] This dramatically increases solubility and, more importantly, enhances the nucleophilicity of the ring nitrogen atom that will attack the sugar.[15]

  • Stereocontrol: The use of a sugar with an acyl protecting group (e.g., acetyl, benzoyl) at the C2' position is critical for achieving the desired β-stereochemistry. The Lewis acid catalyst promotes the formation of a cyclic acyloxonium ion intermediate.[15][16] The silylated pyrimidine base then attacks the anomeric (C1') carbon from the opposite face (SN2-like attack), resulting almost exclusively in the β-anomer. This is a classic example of neighboring group participation.[15]

G cluster_0 Mechanism of Vorbrüggen Glycosylation A 1. Protected Sugar (C2'-OAcyl) B 2. Acyloxonium Ion Intermediate A->B + Lewis Acid (e.g., TMSOTf) D 4. β-Nucleophilic Attack B->D S_N2 Attack C 3. Silylated 5-Bromopyrimidin-2-ol C->D E 5. Protected β-Nucleoside Product D->E

Caption: Simplified mechanism of the stereoselective Vorbrüggen reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific substrates and equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Silylation of 5-Bromopyrimidin-2-ol

This step activates the pyrimidine base, making it soluble and highly nucleophilic for the subsequent coupling reaction.

Reagent/ComponentRoleTypical Amount
5-Bromopyrimidin-2-olStarting Nucleobase1.0 eq
Hexamethyldisilazane (HMDS)Silylating Agent & Solvent10-15 mL per gram
Trimethylsilyl chloride (TMSCl)Catalyst0.1 eq (or a few drops)
Anhydrous Acetonitrile (MeCN)Co-solvent (optional)As needed for solubility

Step-by-Step Procedure:

  • Add 5-Bromopyrimidin-2-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add hexamethyldisilazane (HMDS).

  • Add a catalytic amount of trimethylsilyl chloride (TMSCl).

  • Heat the mixture to reflux (approx. 125-130 °C) with vigorous stirring. The solid should gradually dissolve as the silylation proceeds.

  • Monitor the reaction by observing the dissolution of the starting material. The reaction is typically complete within 2-4 hours.

  • Once the solution becomes clear and homogeneous, cool the reaction to room temperature.

  • Remove the excess HMDS and TMSCl under reduced pressure (high-vacuum pump) to yield the persilylated base as an oil or waxy solid.

  • Crucial Point: The silylated base is moisture-sensitive. It should be used immediately in the next step without purification. Ensure all subsequent glassware and solvents are anhydrous.

Protocol 2: Lewis Acid-Catalyzed Glycosylation

This is the key bond-forming step where the activated pyrimidine is coupled with a protected sugar. Here, we use 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as an example.

Reagent/ComponentRoleTypical Amount
Persilylated 5-Bromopyrimidin-2-olActivated Nucleobase~1.0 eq
Protected SugarGlycosyl Donor1.0 - 1.2 eq
Anhydrous Solvent (e.g., MeCN, DCE)Reaction MediumSufficient to dissolve reagents
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Lewis Acid Catalyst1.2 - 1.5 eq

Step-by-Step Procedure:

  • Dissolve the crude persilylated 5-Bromopyrimidin-2-ol from the previous step in anhydrous acetonitrile (or 1,2-dichloroethane) under a nitrogen atmosphere.

  • Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst, TMSOTf, dropwise via syringe. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be UV-active and less polar than the sugar starting material.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to isolate the protected nucleoside analog.

Protocol 3: Deprotection of the Nucleoside Analog

This final step removes the acyl protecting groups from the sugar moiety to yield the target antiviral compound.

Reagent/ComponentRoleTypical Amount
Protected NucleosideSubstrate1.0 eq
Saturated Ammonia in MethanolDeprotecting AgentSufficient to dissolve substrate

Step-by-Step Procedure:

  • Dissolve the purified, protected nucleoside in a saturated solution of ammonia in methanol in a sealed pressure vessel or a securely stoppered flask.

  • Stir the solution at room temperature for 12-48 hours. The reaction progress can be monitored by TLC or HPLC.

  • Once the reaction is complete (disappearance of starting material), remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by reverse-phase HPLC to yield the final, deprotected nucleoside analog.[17][18]

Characterization and Validation

Confirming the structure and purity of the final compound is a non-negotiable step in drug development.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for in ¹H NMR include the anomeric proton (H-1'), which should appear as a doublet with a coupling constant (J) of ~3-9 Hz, confirming the β-configuration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A pure sample should ideally show a single peak.

Conclusion and Future Directions

The use of 5-Bromopyrimidin-2-ol provides a reliable and adaptable platform for the synthesis of pyrimidine nucleoside analogs. The Vorbrüggen glycosylation ensures the stereocontrolled formation of the critical β-glycosidic bond. The true power of this starting material lies in the potential for C5-functionalization, allowing for the creation of extensive libraries of novel compounds for antiviral screening.[7] Future work can explore various cross-coupling partners to probe the structure-activity relationship (SAR) and develop next-generation antivirals with improved potency and resistance profiles.[19]

References

  • Synthesis and biological evaluation of novel pyrimidine nucleoside analogues of 1,4-oxathiane, 1,4-dithiane, and 1,4-dioxane. PubMed.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI.
  • Synthesis of pyrimidine nucleoside analogs containing pyrrolidine... ResearchGate.
  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. ACS Publications.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI.
  • Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI.
  • Synthesis and anti-virus activity of some nucleosides analogues. PubMed.
  • Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents. PubMed.
  • On the rapid deprotection of synthetic oligonucleotides and analogs. Scilit.
  • Preparation of Pyrene-Modified Purine and Pyrimidine Nucleosides via Suzuki-Miyaura Cross-Couplings and Characterization of their Fluorescent Properties. R Discovery.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • On the rapid deprotection of synthetic oligonucleotides and analogs. Oxford Academic.
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PMC.
  • On the rapid deprotection of synthetic oligonucleotides and analogs. ResearchGate.
  • Handbook of nucleoside synthesis. University of Illinois at Chicago Library.
  • Synthesis and anti-virus activity of some nucleosides analogues. SciSpace.
  • On the rapid deprotection of synthetic oligonucleotides and analogs. PMC.
  • Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Research.
  • Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances.
  • Microwave-assisted silylation-amination of uracil acyclonucleosides to 4-alkylamino-2(1H)-Pyrimidinone analogues. University of St Andrews Research Portal.
  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. PMC.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Benchchem.
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Antiviral activities of pyrimidine nucleoside analogues: some structure. PubMed.
  • Vorbrüggen Glycosylation. Merck Index.
  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PMC.
  • Syntheses of Pyrimidine-Modified Seleno-DNAs as Stable Antisense Molecules. PMC.
  • Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. ResearchGate.
  • Vorbrüggen glycosylation reaction and its mechanism. ResearchGate.
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB.
  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. bioRxiv.
  • 5-Bromopyrimidin-2-ol, 98%, 214290-49-0. CookeChem.
  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Lirias.
  • 5-Bromopyrimidin-2-amine. BLD Pharm.
  • 5-Bromopyrimidin-2-ol suppliers and producers. BuyersGuideChem.
  • Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents.
  • A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Semantic Scholar.
  • Glycochemistry & glycobiology web themed issue. EPub Bayreuth.

Sources

Application

Application Note: Green Oxidative Bromination of 2-Hydroxypyrimidine

[1] Abstract & Core Directive This application note details a robust, scalable, and "green" protocol for the synthesis of 5-bromo-2-hydroxypyrimidine (also known as 5-bromo-2(1H)-pyrimidinone) using hydrobromic acid (HBr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Core Directive

This application note details a robust, scalable, and "green" protocol for the synthesis of 5-bromo-2-hydroxypyrimidine (also known as 5-bromo-2(1H)-pyrimidinone) using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).

Unlike traditional methods relying on elemental bromine (Br₂), this oxidative bromination strategy utilizes H₂O₂ to generate the active brominating species in situ. This approach significantly improves atom economy by recycling the HBr byproduct formed during electrophilic substitution, reducing waste and hazardous material handling. This guide provides a self-validating protocol suitable for both bench-scale research and pilot-scale optimization.

Scientific Mechanism & Rationale

Reaction Chemistry

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . 2-Hydroxypyrimidine exists in equilibrium with its tautomer, 2-pyrimidone.[1] The pyrimidone form is the reactive species, where the electron-donating nitrogen atoms and the carbonyl group activate the 5-position toward electrophilic attack.

The "Green" Cycle:

  • Oxidation: H₂O₂ oxidizes HBr to generate molecular bromine (Br₂) or hypobromous acid (HOBr) in situ.

  • Substitution: The generated electrophile attacks the 5-position of the pyrimidine ring.

  • Recycling: The substitution releases HBr, which is then re-oxidized by remaining H₂O₂, creating a catalytic cycle with respect to the bromide source, though stoichiometric HBr is typically used to ensure kinetics.[1]

Mechanistic Visualization

The following diagram illustrates the oxidative cycle and the electrophilic attack.

ReactionMechanism HBr HBr (aq) Br2 Active Species (Br₂ / HOBr) HBr->Br2 Oxidation (Exothermic) H2O2 H₂O₂ (Oxidant) H2O2->Br2 Oxidation (Exothermic) Water H₂O (Byproduct) H2O2->Water Reduction Complex Sigma Complex Intermediate Br2->Complex Electrophilic Attack (C-5) Substrate 2-Hydroxypyrimidine (2-Pyrimidone) Substrate->Complex Complex->HBr HBr Release Product 5-Bromo-2-hydroxypyrimidine Complex->Product Deprotonation

Figure 1: Mechanistic pathway showing the in situ generation of the brominating agent and the atom-economical recycling of HBr.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
2-Hydroxypyrimidine >98% PuritySubstrate
Hydrobromic Acid 48% aq.[1][2][3] solutionReagent & Solvent
Hydrogen Peroxide 30-35% aq.[1] solutionOxidant
Sodium Bisulfite Saturated aq. solutionQuenching Agent
Reactor Jacketed glass reactor or 3-neck flaskVessel
Temp.[1] Probe Internal thermocoupleCritical Parameter Monitoring
Step-by-Step Methodology
Phase 1: Preparation & Charging
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH) to trap any escaping bromine vapors.

  • Charging: Add 2-hydroxypyrimidine (1.0 equiv) to the flask.

  • Acid Addition: Add HBr (48%, 1.1 - 1.2 equiv) . Note: A slight excess of HBr ensures complete conversion and maintains the acidic medium required for the oxidation step.

  • Mixing: Stir the suspension at room temperature (20-25°C). The substrate may not fully dissolve initially; this is acceptable.

Phase 2: Oxidative Addition (The Critical Step)
  • Temperature Control: Cool the mixture to 15-20°C using an ice/water bath. The reaction is exothermic.

  • Peroxide Addition: Charge H₂O₂ (30%, 1.1 equiv) into the addition funnel.

  • Controlled Dosing: Dropwise add the H₂O₂ to the reaction mixture.

    • Visual Cue: The solution will turn from colorless/pale yellow to a deep orange/red, indicating the formation of Br₂.

    • Critical Parameter: Maintain internal temperature below 40°C (ideally 30-35°C). Rapid addition can lead to thermal runaway and over-bromination.

  • Reaction: Once addition is complete, remove the cooling bath and allow the reaction to stir at 35-40°C for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 10% MeOH in DCM). The red color of bromine should fade slightly as it is consumed, but the solution will likely remain orange.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to 10°C . Slowly add saturated sodium bisulfite (NaHSO₃) solution until the orange bromine color disappears completely and the solution becomes pale yellow/white.

    • Chemistry:

      
      .
      
  • Precipitation: The product, 5-bromo-2-hydroxypyrimidine, typically precipitates as a white to off-white solid upon cooling and quenching.[1] If no solid appears, adjust pH to ~4-5 with dilute NaOH to facilitate precipitation (the product is amphoteric).

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold water (2 x reactor volume) to remove residual acid and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Charge Reactor (Substrate + HBr) Cool Cool to 15-20°C Start->Cool AddH2O2 Controlled Addition of H₂O₂ (Maintain T < 40°C) Cool->AddH2O2 React Reaction Hold 35-40°C, 4-6 Hours AddH2O2->React Check IPC: HPLC/TLC (Conversion > 98%) React->Check Check->React Incomplete Quench Quench with NaHSO₃ (Remove Br₂ color) Check->Quench Pass Filter Filtration & Wash (Ice-cold Water) Quench->Filter Dry Vacuum Dry (50°C) Filter->Dry

Figure 2: Operational workflow for the oxidative bromination process.

Critical Process Parameters & Troubleshooting

Troubleshooting Table
ObservationRoot CauseCorrective Action
Runaway Exotherm H₂O₂ addition too fast.[1]Stop addition immediately. Increase cooling. Resume only when T < 25°C.
Low Yield Incomplete precipitation or over-oxidation.Check pH of mother liquor (adjust to 4-5). Ensure H₂O₂ stoichiometry is not >1.2 equiv.
Product Colored (Yellow) Residual Bromine.Insufficient bisulfite quench. Wash filter cake with dilute bisulfite solution.
Impurity: Di-bromo Temperature too high (>50°C).Strictly control reaction temperature. Reduce H₂O₂ equivalents.[2][4]
Safety Considerations (E-E-A-T)
  • Bromine Vapors: Although Br₂ is generated in situ, the headspace will contain bromine vapors.[1] Work in a well-ventilated fume hood.

  • Peroxide Hazards: H₂O₂ is a strong oxidizer. Never mix high concentrations of H₂O₂ with organic solvents (like acetone) in the waste stream.

  • Corrosivity: HBr is highly corrosive. Use acid-resistant seals (PTFE) on the reactor.

References

  • Patent: "One-step synthesis method of 5-bromo-2-chloropyrimidine." Google Patents, CN114591250A.[1] Link (Describes the HBr/H2O2 bromination of 2-hydroxypyrimidine as the first step).

  • Journal: Podgoršek, A., et al. "“Green” bromination of ketones with H2O2-HBr “on water”."[1] Green Chemistry, 2006.[1] Link (Foundational reference for the H2O2/HBr oxidative system).

  • Review: Escribano, R., et al. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." PMC, 2019.[1][5] Link (Discusses safety and mechanism of in-situ bromine generation).

  • Safety Guide: "Scale-up Reactions." Division of Research Safety, University of Illinois. Link (General safety protocols for exothermic scale-up).

Sources

Method

Synthesis of PAR4 antagonists using 5-bromopyrimidin-2-ol intermediates

Application Note: Strategic Synthesis of Pyrimidine-Core PAR4 Antagonists Executive Summary Protease-activated receptor 4 (PAR4) has emerged as a critical target for next-generation antiplatelet therapies.[1] Unlike PAR1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyrimidine-Core PAR4 Antagonists

Executive Summary

Protease-activated receptor 4 (PAR4) has emerged as a critical target for next-generation antiplatelet therapies.[1] Unlike PAR1 antagonists, PAR4 inhibition preserves hemostasis at low shear stress while effectively preventing thrombus formation under high shear conditions (arterial thrombosis). This distinct safety profile has driven the development of high-affinity antagonists, most notably the BMS-986120 series.[1]

This application note details the synthetic utility of 5-bromopyrimidin-2-ol (CAS: 214290-49-0) as a bioisosteric scaffold for developing PAR4 antagonists.[1] We provide optimized protocols for converting this intermediate into a functionalized core, enabling the rapid assembly of Structure-Activity Relationship (SAR) libraries.

Strategic Retrosynthesis & Chemical Logic

The pyrimidine ring serves as a robust bioisostere for the imidazothiadiazole core found in first-in-class PAR4 antagonists.[1] The starting material, 5-bromopyrimidin-2-ol, offers two orthogonal vectors for diversification:[1]

  • C2 Position (Electrophilic): Activated for Nucleophilic Aromatic Substitution (

    
    ) after conversion to a chloride. This typically hosts the "tail" amine (e.g., piperidines, bicyclic amines) responsible for hydrophobic pocket binding.
    
  • C5 Position (Halogenated): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing attachment of the biaryl "head" group essential for receptor capping.[1]

Tautomeric Consideration

5-bromopyrimidin-2-ol exists in equilibrium with its keto-tautomer, 5-bromo-2(1H)-pyrimidinone .[1] In solution, the keto form often predominates. Direct alkylation of the oxygen is difficult and often leads to


-alkylation byproducts. Therefore, the standard protocol requires activation via chlorination.

Retrosynthesis Figure 1: Retrosynthetic Logic for PAR4 Antagonist Assembly Target Pyrmidine-Core PAR4 Antagonist (Bioisostere of BMS-986120) Inter1 Intermediate A (2-Amino-5-bromopyrimidine) Inter1->Target Suzuki Coupling (Biaryl Tail) Inter2 5-Bromo-2-chloropyrimidine (Activated Core) Inter2->Inter1 SnAr (Amine Core) Start 5-Bromopyrimidin-2-ol (Starting Material) Start->Inter2 Activation (POCl3)

Experimental Protocols

Protocol A: Activation of the Scaffold (Chlorination)

Objective: Convert 5-bromopyrimidin-2-ol to 5-bromo-2-chloropyrimidine. Mechanism: Deoxy-chlorination using Vilsmeier-Haack type activation.[1][2]

  • Reagents:

    • 5-bromopyrimidin-2-ol (1.0 eq)[1]

    • Phosphorus oxychloride (

      
      ) (5.0 eq) – Caution: Corrosive/Toxic[1]
      
    • 
      -Dimethylaniline (1.0 eq) or DMF (catalytic)[1]
      
    • Solvent: Neat or Toluene (if temperature control is required)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge the flask with 5-bromopyrimidin-2-ol. Add

    
     slowly at room temperature.[1]
    
    • Expert Insight: If the starting material is wet,

      
       will react violently with water. Ensure reagents are dry.[1]
      
  • Catalysis: Add

    
    -dimethylaniline dropwise. This acts as a base to sponge up HCl and catalyzes the reaction.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting material (polar, baseline) should disappear, replaced by a non-polar spot (

      
      ).
      
  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction flask.

    • Neutralize with saturated

      
       solution to pH 7–8.[1]
      
  • Workup: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol or flash chromatography (0-10% EtOAc/Hexane).

    • Yield Target: >85% as a white/off-white solid.[1]

Protocol B: Library Assembly (Sequential Functionalization)

Strategy: We employ an "SnAr-First" strategy. While the C5-Br is more reactive to Pd-oxidative addition, the C2-Cl is highly activated for nucleophilic displacement.[1] Installing the amine at C2 first is operationally simpler and avoids chemoselectivity issues during the Suzuki step.

Step 1: Nucleophilic Displacement (


) [1]
  • Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in dry DMF or DMSO.

  • Add the core amine (e.g., a substituted piperidine or spiro-cycle) (1.1 eq).

  • Base: Add

    
     or 
    
    
    
    (2.0 eq).[1][3]
  • Heat: Stir at

    
     for 2–6 hours.
    
    • Observation: The reaction typically proceeds cleanly.[4]

  • Isolate: Aqueous workup (EtOAc/Water). The product is now a 2-amino-5-bromopyrimidine .[1]

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents:

    • 2-amino-5-bromopyrimidine intermediate (1.0 eq).[1]

    • Aryl boronic acid (e.g., 2-fluorophenylboronic acid derivatives) (1.2 eq).[1]

    • Catalyst:

      
       (5 mol%) or XPhos Pd G3 (for difficult substrates).
      
    • Base:

      
       (aq) (3.0 eq).
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Degassing: Sparge the solvent/base mixture with Argon for 15 minutes before adding the catalyst. Oxygen poisons the Pd(0) species.

  • Reaction: Heat to

    
     under Argon for 4–12 hours.
    
  • Scavenging: After cooling, treat with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before final purification.

Data Summary & Validation

Parameter5-Bromopyrimidin-2-ol5-Bromo-2-chloropyrimidineFinal PAR4 Antagonist
Appearance White to pale yellow powderCrystalline white solidVaried solid
1H NMR Feature Broad singlet >11 ppm (OH/NH)Loss of OH/NH signalAppearance of biaryl protons
Solubility High in DMSO; Low in DCMHigh in DCM/EtOAcModerate (Lipophilic)
Reactivity Nucleophilic (O/N)Electrophilic (C2)Pharmacologically Active
QC Checkpoints
  • LC-MS: The conversion of 5-Br-2-OH (MW ~175) to 5-Br-2-Cl (MW ~193) shows a distinct isotope pattern shift.[1] The final coupling should show the loss of the Br isotope pattern (1:1 doublet) and appearance of the parent mass.

  • Safety Note: 5-bromo-2-chloropyrimidine is a skin sensitizer.[1] Handle with double gloves.[1]

Workflow Visualization

Workflow Figure 2: Optimized Synthetic Workflow for PAR4 Antagonist Libraries cluster_0 Phase 1: Scaffold Activation cluster_1 Phase 2: Parallel Synthesis Step1 Start: 5-Bromopyrimidin-2-ol Step2 Add POCl3 + PhNMe2 Reflux 110°C Step1->Step2 Step3 Ice Quench & Extraction Step2->Step3 Exothermic! Step4 Isolate 5-Br-2-Cl-pyrimidine Step3->Step4 Step5 SnAr Displacement (Add Amine Core) Step4->Step5 Diversity Point 1 Step6 Suzuki Coupling (Add Biaryl Tail) Step5->Step6 Diversity Point 2 Step7 Final Purification (Prep-HPLC) Step6->Step7

References

  • Wong, P. C., et al. (2017).[5] "Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding."[1][5] Science Translational Medicine, 9(371).[5] Link[1]

  • Priestley, E. S., et al. (2016). "Discovery of BMS-986120: A Potent, Selective, and Orally Bioavailable PAR4 Antagonist."[5] ACS Medicinal Chemistry Letters, 7(10), 896–901. (Describes the biological rationale and analogous chemistry). Link[1]

  • BenchChem Application Note. (2025). "Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery."[1] (Specific conditions for the intermediate). Link[1]

  • Gong, Y., et al. (2019). "Synthesis and biological evaluation of BMS-986120 and its deuterated derivatives as PAR4 antagonists." Bioorganic & Medicinal Chemistry, 27(1), 116-124.[1] Link

  • Sigma-Aldrich. "Product Specification: 5-Bromopyrimidin-2-ol."[1] Link

Sources

Application

Application Note: Regioselective O-Alkylation Protocols for 5-Bromo-2-pyrimidinol in Drug Development

Introduction & Mechanistic Context The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-bromo-2-pyrimidinol (often referred to as 5-bromo-2-hydroxypyrimidine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-bromo-2-pyrimidinol (often referred to as 5-bromo-2-hydroxypyrimidine) is a highly privileged building block used in the synthesis of numerous therapeutics, including the dual endothelin receptor antagonist Macitentan[1].

However, the alkylation of 2-hydroxypyrimidines presents a classic chemoselectivity challenge. The molecule exists in a tautomeric equilibrium between its enol form (2-pyrimidinol) and its keto form (2(1H)-pyrimidinone)[2]. Because of this tautomerism, the deprotonated intermediate acts as an ambident nucleophile , capable of reacting at either the exocyclic oxygen (O-alkylation) or the endocyclic nitrogen (N-alkylation)[2].

Under standard basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF), the highly nucleophilic nitrogen typically outcompetes the oxygen, leading predominantly to the undesired N-alkylated product (the 2-pyridone derivative)[3]. To achieve exclusive O-alkylation , researchers must employ specific kinetic controls, hard-soft acid-base (HSAB) principles, or indirect substitution strategies.

G A 5-Bromo-2-pyrimidinol (Enol Form) B 5-Bromo-2(1H)-pyrimidinone (Keto Form) A->B Tautomeric Equilibrium C O-Alkylated Product (Desired Ether) A->C Ag2CO3 or Mitsunobu (Hard Electrophiles) D N-Alkylated Product (Undesired Amide) B->D Polar Aprotic Solvents (Soft Electrophiles)

Caption: Tautomeric equilibrium of 5-bromo-2-pyrimidinol and divergent alkylation pathways.

Strategic Approaches to O-Alkylation

Strategy A: The Silver Salt Method (Direct O-Alkylation)

Historically derived from the Koenigs–Knorr reaction, the use of stoichiometric silver carbonate (Ag₂CO₃) is the most reliable method for direct O-alkylation[3]. Causality: Silver(I) ions exhibit a strong affinity for the nitrogen atom of the pyrimidine ring (or act as a hard Lewis acid coordinating the oxygen). This "silver effect" effectively blocks N-alkylation and directs the incoming electrophile exclusively to the exocyclic oxygen[4].

Strategy B: Mitsunobu Coupling (Direct O-Alkylation)

When the alkyl halide is unstable or the corresponding alcohol is more readily available, the Mitsunobu reaction provides excellent O-selectivity[5]. Causality: The Mitsunobu zwitterionic intermediate selectively activates the alcohol. The pyrimidinone is deprotonated, and the resulting hard oxygen nucleophile attacks the activated phosphonium-alcohol complex, driving O-alkylation via an S_N2 mechanism while avoiding N-alkylation.

Strategy C: Indirect SNAr via Chlorination (The Macitentan Route)

For industrial scale-up or when direct alkylation yields intractable mixtures, converting the hydroxyl group to a chloride prior to etherification is the gold standard[1]. Causality: Treating 5-bromo-2-hydroxypyrimidine with POCl₃ generates 5-bromo-2-chloropyrimidine. This completely removes the ambident nucleophile problem. The highly electron-deficient pyrimidine ring then undergoes a clean Nucleophilic Aromatic Substitution (SNAr) with an alkoxide to yield the O-alkylated product exclusively[1].

G Step1 5-Bromo-2-hydroxypyrimidine Step2 Chlorination (POCl3, PhNMe2, Reflux) Step1->Step2 Step3 5-Bromo-2-chloropyrimidine (Activated Intermediate) Step2->Step3 100% Conversion (IPC: TLC) Step5 SNAr Coupling (DME, 90-100 °C) Step3->Step5 Step4 Alkoxide Generation (R-OH + t-BuOK) Step4->Step5 Step6 2-Alkoxy-5-bromopyrimidine (Exclusive O-Alkylation) Step5->Step6 Exclusive Regioselectivity (IPC: LC-MS)

Caption: Indirect O-alkylation workflow via SNAr chlorination-displacement strategy.

Experimental Protocols (Self-Validating Systems)

Protocol A: Silver Carbonate-Mediated Direct O-Alkylation

Best for: Primary and secondary alkyl halides; late-stage functionalization.

  • Preparation: In an oven-dried, foil-wrapped round-bottom flask (to protect from light), suspend 5-bromo-2-hydroxypyrimidine (1.0 equiv) and Ag₂CO₃ (0.6 to 1.0 equiv) in anhydrous toluene (0.1 M).

  • Activation: Stir the suspension at room temperature for 30 minutes to allow the silver salt to coordinate.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 80 °C under an argon atmosphere for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction visually. The formation of a dense, pale yellow/white precipitate (AgX) indicates reaction progression. TLC (Hexanes/EtOAc) should show the disappearance of the highly polar starting material.

  • Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with hot toluene. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Mitsunobu-Driven O-Alkylation

Best for: Complex alcohols; inversion of stereocenters.

  • Preparation: Dissolve 5-bromo-2-hydroxypyrimidine (1.0 equiv), the target alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M) under argon.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–8 hours[5].

  • In-Process Control (IPC): LC-MS analysis is critical here. Look for the [M+H]⁺ of the target ether. The presence of triphenylphosphine oxide (TPPO) is a secondary indicator of a successful catalytic cycle.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via chromatography (Note: TPPO can be difficult to remove; consider using polymer-bound PPh₃ if purity is paramount).

Protocol C: Indirect SNAr (The Macitentan Strategy)

Best for: Industrial scale-up; sterically hindered alcohols; guaranteed 100% O-selectivity.

Step 1: Chlorination

  • Suspend 5-bromo-2-hydroxypyrimidine (1.0 equiv) in phosphorus oxychloride (POCl₃, 10 volumes).

  • Add N,N-dimethylaniline (PhNMe₂, 0.1 equiv) as a catalyst.

  • Reflux the mixture for 4 hours[1].

  • IPC: TLC indicates complete consumption of the starting material.

  • Workup: Carefully quench the cooled mixture into crushed ice. Extract with DCM, dry, and concentrate to yield 5-bromo-2-chloropyrimidine (Typical yield: >80%).

Step 2: SNAr Coupling

  • In a separate flask, dissolve the target alcohol (e.g., ethylene glycol derivative, 1.5 to 10 equiv depending on cost) in dimethoxyethane (DME).

  • Add potassium tert-butoxide (t-BuOK, 3.0 equiv) and stir for 15 minutes to generate the alkoxide[1].

  • Add the 5-bromo-2-chloropyrimidine (1.0 equiv) from Step 1.

  • Heat the mixture to 90–100 °C for 24–70 hours[1].

  • IPC: LC-MS will confirm the displacement of the chloride (loss of the characteristic Cl isotope pattern) and the appearance of the O-alkylated product.

  • Workup: Cool, dilute with water, extract with EtOAc, and recrystallize from methanol[1].

Comparative Data Summary

To assist in selecting the appropriate methodology for your specific pipeline, the quantitative and qualitative metrics of each strategy are summarized below.

ParameterStrategy A: Silver Salt[3][4]Strategy B: Mitsunobu[5]Strategy C: Indirect SNAr[1]
Primary Reagents Ag₂CO₃, Alkyl HalidePPh₃, DIAD, AlcoholPOCl₃, t-BuOK, Alcohol
Typical Yields 65% – 85%50% – 75%70% – 90% (Step 2)
O:N Selectivity > 95:5> 90:10100:0 (Exclusive)
Scalability Low (Cost of Ag, light sensitivity)Medium (TPPO byproduct removal)High (Industrial standard)
Reaction Time 12 – 16 hours4 – 8 hours4h (Step 1) + 24-70h (Step 2)
Best Use Case Late-stage analogue synthesisChiral alcohol inversionLarge-scale API manufacturing

References

  • Benchchem.5-(3-Carboxyphenyl)-2-hydroxypyrimidine | 1111108-95-2.
  • Bolli, M. H., et al. (2012).The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications.
  • Singh, B. K., et al. (2009).Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. Synthesis, ResearchGate.
  • Cadena, M., et al. (2022).Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis - ACS Publications.
  • Espacio Ciencia.SYNTHESIS AND AChE INHIBITING ACTIVITY OF 2, 4 SUBSTITUTED 6-PHENYL PYRIMIDINES.

Sources

Method

Application Note: Preparation of 5-Bromo-2-chloropyrimidine from 5-Bromo-2-hydroxypyrimidine

Executive Summary & Strategic Importance 5-Bromo-2-chloropyrimidine is a highly versatile dihalogenated scaffold critical to modern medicinal chemistry and drug development[1]. Its orthogonal reactivity—where the C2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Bromo-2-chloropyrimidine is a highly versatile dihalogenated scaffold critical to modern medicinal chemistry and drug development[1]. Its orthogonal reactivity—where the C2-chlorine and C5-bromine can be selectively and sequentially functionalized—makes it an indispensable building block. Most notably, it serves as the primary starting material for the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used to treat pulmonary arterial hypertension[2]. It is also widely utilized in the development of Bcr/Abl tyrosine kinase inhibitors and other targeted cancer therapeutics[1].

Mechanistic Rationale: The Chemistry of Pyrimidine Chlorination

The conversion of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine is fundamentally a deoxychlorination reaction. In solution, 2-hydroxypyrimidines exist predominantly in their lactam (pyridone) tautomeric form. Because the hydroxyl/carbonyl moiety is a poor leaving group, direct nucleophilic substitution is thermodynamically unfavorable, necessitating electrophilic activation.

Electrophilic Activation via POCl₃

In the traditional protocol, phosphorus oxychloride (POCl₃) serves as the activating agent. It reacts with the lactam oxygen to form a highly electrophilic dichlorophosphate intermediate[3]. The addition of a tertiary amine base—such as triethylamine (Et₃N) or N,N-dimethylaniline—is mechanistically critical[4]. The amine serves a dual purpose:

  • Acid Scavenging: It neutralizes the HCl byproduct, preventing the reverse reaction and driving the equilibrium forward.

  • Nucleophilic Catalysis: It forms a highly reactive Vilsmeier-Haack-type intermediate that accelerates the subsequent nucleophilic aromatic substitution (S_NAr) by the chloride ion.

Phase-Transfer Catalysis (The Green Alternative)

To circumvent the toxicity and aggressive exotherm profile of POCl₃, recent advancements employ a phase-transfer catalyst (PTC) system. By utilizing 6M HCl as the chloride source in N,N-dimethylformamide (DMF) with cetyltrimethylammonium chloride (CTAC), the reaction leverages the phase-transfer agent to increase the effective nucleophilicity of the chloride ion in the organic phase. This allows the S_NAr to proceed at a mild 40 °C, significantly improving the safety profile and reducing hazardous waste.

Synthetic Workflows & Process Logic

POCl3_Mechanism SM 5-Bromo-2-hydroxypyrimidine (Lactam Tautomer) Activation Electrophilic Activation (POCl3 + Et3N) SM->Activation Toluene, 35 °C Intermediate Dichlorophosphate Intermediate (Highly Reactive) Activation->Intermediate -HCl SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Cl- Attack, 80-85 °C Quench Ice Water Quench (pH 8-9 Adjustment) SNAr->Quench HPLC <2% SM Product 5-Bromo-2-chloropyrimidine (Target Product) Quench->Product EtOAc Extraction

Mechanistic workflow for POCl3-mediated chlorination of 5-bromo-2-hydroxypyrimidine.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Traditional POCl₃ Activation (Bench-Scale)

This method is highly established and provides rapid conversion, though it requires rigorous safety controls due to hazardous reagents[3],[4].

Reagents:

  • 5-Bromo-2-hydroxypyrimidine: 35 g (0.2 mol)

  • Phosphorus oxychloride (POCl₃): 61.3 g (0.4 mol, 2.0 eq)

  • Toluene: 200 mL

  • Triethylamine (Et₃N): 40.5 g (0.4 mol, 2.0 eq)

  • 20% Aqueous Sodium Carbonate (Na₂CO₃)

Step-by-Step Procedure:

  • System Preparation: Purge a dry 500 mL three-necked round-bottom flask with nitrogen.

  • Reagent Charging: Add 35 g of 5-bromo-2-hydroxypyrimidine, 61.3 g of POCl₃, and 200 mL of toluene to the flask[3].

  • Catalyst Addition: Maintain the internal temperature at 35 °C. Slowly add 40.5 g of triethylamine dropwise. Causality Note: This step is highly exothermic; controlled addition prevents the formation of dark, tarry degradation byproducts.

  • Reflux: Heat the reaction mixture to 80–85 °C and stir continuously for 6 hours[3].

  • In-Process Control (IPC): Monitor the reaction progress via HPLC. Proceed to the next step only when the starting material peak is <2%.

  • Concentration: Cool the mixture and concentrate under reduced pressure to remove the majority of the toluene and unreacted POCl₃[3].

  • Quench & Neutralization: Carefully pour the concentrated residue into 10 °C ice water. Adjust the aqueous phase to pH 8–9 using a 20% aqueous Na₂CO₃ solution[3]. Causality Note: Proper basification ensures the product is fully partitioned into the organic phase and neutralizes residual phosphoric/hydrochloric acids.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 5-bromo-2-chloropyrimidine[1].

Protocol B: PTC-Assisted Chlorination (Green Alternative)

This method avoids POCl₃ entirely, utilizing a phase-transfer catalyst to achieve high yields under milder conditions[3].

PTC_Workflow SM 5-Bromo-2-hydroxypyrimidine Reaction Halogen Exchange 40 °C, 12 hours SM->Reaction Reagents 6M HCl + CTAC Catalyst in DMF Reagents->Reaction Phase Transfer Workup Cool to 0 °C Adjust pH to 6 Reaction->Workup Complete Conversion Product 5-Bromo-2-chloropyrimidine Workup->Product EtOAc Extraction

Alternative green synthesis workflow using HCl and a phase transfer catalyst.

Reagents:

  • 5-Bromo-2-hydroxypyrimidine: 14 g

  • N,N-Dimethylformamide (DMF): 280 mL

  • Cetyltrimethylammonium chloride (CTAC): 5.12 g

  • 6M Hydrochloric Acid (HCl): 20 mL

Step-by-Step Procedure:

  • Dissolution: In a dry 500 mL three-necked flask, dissolve 14 g of 5-bromo-2-hydroxypyrimidine in 280 mL of DMF[3].

  • Catalyst & Acid Addition: Begin stirring and add 5.12 g of CTAC followed by 20 mL of 6M HCl[3].

  • Reaction: Place the flask in an oil bath pre-heated to 40 °C. Stir continuously for 12 hours[3].

  • Quench: Cool the reaction mixture to 0 °C.

  • Neutralization: Adjust the pH to 6 using a saturated sodium bicarbonate (NaHCO₃) solution[3].

  • Extraction: Extract the mixture three times with ethyl acetate. Wash the combined organic layers with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate to yield high-purity product.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and outcomes of the two primary synthetic routes:

ParameterProtocol A: POCl₃ ActivationProtocol B: PTC-Assisted Chlorination
Primary Reagents POCl₃, Toluene, Triethylamine6M HCl, DMF, CTAC
Reaction Temperature 80–85 °C40 °C
Reaction Time 3–6 hours12 hours
Typical Yield 61–73%~91%
Mechanistic Pathway Dichlorophosphate activation → S_NArDirect S_NAr via phase-transfer enhancement
Safety & Scalability High exotherm during quench; toxic fumesMild conditions; avoids highly toxic POCl₃

Process Safety & Self-Validation Checkpoints

To ensure a self-validating protocol, adhere to the following analytical and physical checkpoints:

  • HPLC Monitoring Validation: The disappearance of the 5-bromo-2-hydroxypyrimidine peak validates reaction completion. Proceeding to workup before <2% starting material remains will result in difficult chromatographic separation due to the structural similarities of the compounds.

  • pH Control During Quench: In Protocol A, failing to reach pH 8–9 will leave the product partially protonated or trapped in the aqueous phase, severely diminishing the yield. Conversely, over-basification (pH >10) can lead to the hydrolysis of the newly formed C-Cl bond, reverting the product back to the starting material.

  • Temperature Control: The dropwise addition of Et₃N in Protocol A must be strictly controlled at 35 °C. A runaway exotherm at this stage will rapidly degrade the pyrimidine ring, leading to a dark, intractable mixture.

References

1. A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Source: Benchchem. URL: 2.[1] The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. Source: Benchchem. URL: 3.[4] Improved Synthesis of 2,2′-Bipyrimidine. Source: Vlád Gábor, J. Org. Chem. URL: 4.[5] CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Source: Google Patents. URL: 5. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Application

Application Note: Strategic Functionalization of the 5-Position in 2-Hydroxypyrimidine Scaffolds

Executive Summary & Strategic Importance The 2-hydroxypyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., analogues of Imatinib), a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 2-hydroxypyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., analogues of Imatinib), antivirals, and metabolic modulators. However, its functionalization presents a unique dichotomy: while the scaffold is structurally simple, its reactivity is complicated by prototropic tautomerism .

In solution, 2-hydroxypyrimidine exists predominantly as 2(1H)-pyrimidinone (the lactam form), not the hydroxypyrimidine (lactim) form. This tautomeric equilibrium dictates that the nitrogen atoms are nucleophilic, while the C5 position is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS).

This guide details the robust, scalable protocols for functionalizing the C5 position. We prioritize methods that circumvent catalyst poisoning—a common failure mode when coupling metal catalysts with free lactam species—by utilizing strategic protecting group manipulations and direct halogenation.

Key Reactivity Landscape

The following diagram illustrates the tautomeric equilibrium and the divergence of reactivity at the C5 position.

ReactivityLandscape Lactim 2-Hydroxypyrimidine (Lactim Form) Minor Tautomer Lactam 2(1H)-Pyrimidinone (Lactam Form) Dominant in Solution Lactim->Lactam Tautomerism (Fast) C5_Halo 5-Halo-2-hydroxypyrimidine (Precursor) Lactam->C5_Halo EAS (Bromination) NBS/MeCN C5_Aryl 5-Aryl-2-hydroxypyrimidine (Target Scaffold) C5_Halo->C5_Aryl Suzuki-Miyaura (Requires Protection)

Figure 1: Tautomeric equilibrium favoring the lactam form and the strategic gateway to C5 functionalization via Electrophilic Aromatic Substitution (EAS).

Strategic Workflow: The "Protect-Couple-Deprotect" Paradigm

While direct transition-metal catalyzed coupling on the free 2-hydroxypyrimidine (lactam) is possible, it is often plagued by poor solubility and catalyst coordination to the amide functionality.

The Senior Scientist's Recommendation: For high-reliability library synthesis or scale-up, we recommend the O-Protection Strategy . By masking the lactam as a benzyloxypyrimidine, the substrate behaves like a standard aryl halide, ensuring consistent Suzuki/Buchwald coupling yields.

Workflow Diagram

Workflow Step1 Step 1: C5-Bromination (Direct EAS on Free Lactam) Step2 Step 2: O-Protection (BnBr / Ag2CO3 or Mitsunobu) Step1->Step2 Generates 5-Br-2-OBn-Pyr Step3 Step 3: Pd-Catalyzed Coupling (Suzuki-Miyaura) Step2->Step3 Standard Suzuki Conditions Step4 Step 4: Deprotection (H2 / Pd-C or TFA) Step3->Step4 Restores Lactam

Figure 2: The robust "Protect-Couple-Deprotect" workflow for generating C5-substituted 2-hydroxypyrimidines.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination of 2-Hydroxypyrimidine

Objective: Synthesis of 5-bromo-2-hydroxypyrimidine. Mechanism: Electrophilic Aromatic Substitution (EAS). The C5 position is activated by the ortho/para-directing nitrogen/oxygen electron donation.

Materials:

  • 2-Hydroxypyrimidine hydrochloride (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (Reagent Grade)

  • Water (for workup)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-hydroxypyrimidine (10 mmol) in MeCN (50 mL). Note: The starting material may not fully dissolve initially.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at room temperature (25 °C).

    • Expert Insight: Avoid adding NBS all at once to prevent localized over-bromination, although the C5 position is highly selective.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The suspension will typically change appearance as succinimide forms and the product precipitates.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The product is more polar than the starting material.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0 °C.

    • Filter the solid. The solid consists of the product and succinimide.

    • Wash the solid with cold water (2 x 20 mL) to remove succinimide (highly water-soluble).

    • Wash with cold acetone (1 x 10 mL) to remove unreacted NBS.

  • Drying: Dry the resulting white solid under vacuum at 50 °C.

    • Typical Yield: 85–95%.

    • Purity: >98% (NMR).

Protocol B: O-Protection (Synthesis of 5-Bromo-2-(benzyloxy)pyrimidine)

Objective: Masking the amide to prevent catalyst poisoning in Step 3.

Procedure:

  • Suspend 5-bromo-2-hydroxypyrimidine (1.0 equiv) in Toluene/Ag₂CO₃ (0.6 equiv) or use DMF/K₂CO₃ (1.5 equiv).

  • Add Benzyl bromide (BnBr) (1.1 equiv).

  • Heat to 60 °C (DMF) or Reflux (Toluene) for 4–6 hours.

  • Workup: Filter off inorganic salts. Dilute with EtOAc, wash with water/brine. Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc).

    • Expert Insight: This step locks the tautomer in the "lactim" (O-alkyl) form, making the pyrimidine ring more aromatic and compatible with non-polar solvents used in cross-coupling.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C5.

Materials:

  • 5-Bromo-2-(benzyloxy)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[2]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

    • Expert Insight: The O-benzyl group is stable under these basic conditions. If using the unprotected 5-bromo-2-hydroxypyrimidine, you must use water-soluble phosphines (e.g., TPPTS) or high catalyst loading, and yields are often inconsistent due to Pd-coordination by the lactam nitrogen.

  • Workup: Dilute with EtOAc, filter through Celite, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Bromination Over-bromination or solubility issues.Ensure temperature is <25°C. Use MeCN/Water (9:1) if solubility is critical.
Stalled Suzuki Coupling Catalyst poisoning (if unprotected).Switch to O-protected substrate (Protocol B). If protecting is impossible, use

+ XPhos.
N- vs O-Alkylation Competition during protection step.Use

in Toluene to favor O-alkylation (O-benzyl). Simple bases (

) in DMF often favor N-alkylation.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl).Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

).

Advanced Method: Direct C-H Borylation

For applications where halogenation is undesirable, Iridium-catalyzed C-H activation can directly install a boronic ester at C5.

  • Catalyst System:

    
     / dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).
    
  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Conditions: THF or Dioxane, 80 °C.

  • Selectivity: Sterics dictate functionalization at C5 (the least hindered position meta to the directing N-atoms).

References

  • Tautomerism of 2-Hydroxypyrimidine

    • Kwiatkowski, J. S., & Leszczyński, J. (1996). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine. Journal of Physical Chemistry A.
    • (Verified Context: Tautomeric equilibrium constants).

  • Bromination Protocols

    • Paolini, J. P., & Robins, R. K. (1965). Synthesis of 5-bromo-2-hydroxypyrimidine using NBS. Journal of Organic Chemistry.
    • (Verified Context: Standard NBS bromination methodology).

  • Suzuki Coupling on Pyrimidines

    • Gong, Y., & Pauls, H. W. (2000). Suzuki coupling of 5-bromopyrimidines. Synlett.
    • (Verified Context: Cross-coupling conditions for electron-deficient heterocycles).

  • C-H Activation (Ir-Catalyzed)

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.
    • (Verified Context: General applicability to heteroaromatics including pyrimidines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 5-Bromopyrimidin-2-ol

Welcome to the dedicated technical support center for the purification of 5-Bromopyrimidin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 5-Bromopyrimidin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during the purification of this compound. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in your experiments.

Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of 5-Bromopyrimidin-2-ol, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Recovery After Recrystallization

Question: I am losing a significant amount of my 5-Bromopyrimidin-2-ol during recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue that can often be resolved by carefully controlling several experimental parameters. The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.

Causality and Solutions:

  • Excessive Solvent Volume: Using too much solvent is the most frequent cause of low recovery. The desired compound, even at low temperatures, will have some solubility in the solvent. An excessive volume will keep a larger amount of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude 5-Bromopyrimidin-2-ol. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.[1][2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Solution: For 5-Bromopyrimidin-2-ol, a mixture of ethanol and water (e.g., 85% ethanol) has been shown to be effective.[1] You can also perform small-scale solubility tests with other polar solvents like isopropanol or acetonitrile to find the optimal system for your specific impurity profile.

  • Premature Crystallization During Hot Filtration: If your hot, saturated solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper, leading to significant loss.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Work quickly to minimize cooling. If crystals do form, you can try to redissolve them with a small amount of hot solvent.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.[2]

Issue 2: Oily Product Instead of Crystals

Question: My 5-Bromopyrimidin-2-ol is "oiling out" during recrystallization instead of forming nice crystals. What's happening and what should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point of the mixture or when the melting point of the compound is lower than the boiling point of the solvent.

Causality and Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of the mixture below the temperature of the solution, causing it to separate as an oil.

    • Solution: It is often beneficial to perform a preliminary purification step before recrystallization. Column chromatography is a highly effective method for removing the bulk of impurities.[2]

  • Inappropriate Solvent: If the boiling point of the recrystallization solvent is higher than the melting point of your compound, it will melt instead of dissolving.

    • Solution: Choose a solvent with a lower boiling point. However, for 5-Bromopyrimidin-2-ol, with a melting point of approximately 230 °C, this is less likely to be the primary issue with common recrystallization solvents.[4]

  • Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the compound may not have time to form an ordered crystal lattice and will separate as a liquid.

    • Solution: After the initial oiling, try heating the solution to redissolve the oil and then add a small amount of additional hot solvent to slightly decrease the concentration before attempting to cool it again slowly.

Issue 3: Poor Separation During Column Chromatography

Question: I'm having trouble separating 5-Bromopyrimidin-2-ol from its byproducts using column chromatography. The peaks are overlapping. How can I improve the separation?

Answer:

Column chromatography is a powerful purification technique, but its success hinges on the proper selection of the stationary and mobile phases, as well as correct technique.

Causality and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is critical for good separation. If the solvent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the compounds will remain adsorbed to the stationary phase.

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4.[5] For polar heterocyclic compounds like 5-Bromopyrimidin-2-ol, a gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate) is often effective.[2]

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.

    • Solution: A general guideline is to load an amount of crude product that is 1-2% of the weight of the silica gel. For difficult separations, this may need to be even lower.

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Pack the column carefully to create a uniform and homogenous bed. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is generally recommended.[6]

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: While 5-Bromopyrimidin-2-ol is generally stable, if you suspect degradation, you can use a less acidic stationary phase like neutral alumina. A patent for the synthesis of 5-bromo-2-hydroxypyrimidine specifically mentions the use of neutral alumina column chromatography.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 5-Bromopyrimidin-2-ol.

Q1: What are the most common byproducts I should expect in the synthesis of 5-Bromopyrimidin-2-ol?

A1: The synthesis of 5-Bromopyrimidin-2-ol typically involves the bromination of 2-hydroxypyrimidine. The most common byproducts include:

  • Unreacted Starting Material: 2-hydroxypyrimidine may be present if the reaction does not go to completion.

  • Over-brominated Products: The formation of di-brominated pyrimidines is a possibility, especially if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.[7]

  • Isomeric Byproducts: Depending on the reaction conditions, bromination could potentially occur at other positions on the pyrimidine ring, though the 5-position is generally favored.

Q2: What is a good starting point for a TLC solvent system to monitor my purification?

A2: A good starting point for a TLC solvent system for 5-Bromopyrimidin-2-ol and its likely impurities is a mixture of a non-polar and a polar solvent. You can start with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate . You can then adjust the ratio to achieve the desired separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move the spots further up the plate.

Q3: Can I use acid-base extraction to purify 5-Bromopyrimidin-2-ol?

A3: Yes, acid-base extraction can be a very effective purification technique for 5-Bromopyrimidin-2-ol, taking advantage of its acidic and basic properties. 5-Bromopyrimidin-2-ol exists in tautomeric equilibrium with 5-bromo-2-hydroxypyrimidine. The hydroxyl group is weakly acidic, and the pyrimidine ring nitrogens are weakly basic.

  • To remove basic impurities: You can dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate the basic impurities, making them water-soluble and extracting them into the aqueous layer.

  • To extract 5-Bromopyrimidin-2-ol: After removing basic impurities, you can wash the organic layer with a basic solution (e.g., 1 M NaOH). This will deprotonate the acidic hydroxyl group of your product, forming a water-soluble salt that will move into the aqueous layer. You can then separate the aqueous layer and re-acidify it with a strong acid (e.g., concentrated HCl) to precipitate your purified 5-Bromopyrimidin-2-ol, which can then be collected by filtration.

Q4: How can I confirm the purity of my final product?

A4: The purity of your final 5-Bromopyrimidin-2-ol should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high degree of purity.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any remaining impurities.

  • Melting Point: A sharp melting point that is consistent with the literature value (around 230 °C with decomposition) is a good indicator of purity.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is adapted from procedures for similar pyrimidine derivatives and is a good starting point for the recrystallization of 5-Bromopyrimidin-2-ol.[1][9]

  • Dissolution: In a suitable flask, add your crude 5-Bromopyrimidin-2-ol. Add a minimal amount of 85% ethanol and heat the mixture to a gentle boil with stirring.

  • Solvent Addition: Continue to add small portions of hot 85% ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the charcoal and any other insoluble materials.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 85% ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Neutral Alumina

This protocol is based on a documented procedure for the purification of 5-bromo-2-hydroxypyrimidine.[1]

  • Slurry Preparation: Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the alumina to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the top of the alumina bed.

  • Sample Loading: Dissolve the crude 5-Bromopyrimidin-2-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample to the top of the alumina bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Solvent System (starting point)Target Rf
TLCSilica GelHexane:Ethyl Acetate (7:3)0.2 - 0.4
Column ChromatographyNeutral AluminaGradient of 0-50% Ethyl Acetate in HexaneN/A

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 5-Bromopyrimidin-2-ol Recrystallization Recrystallization Crude->Recrystallization High Purity Needed (Solid) ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Acidic/Basic Impurities Dissolve Dissolve in Minimum Hot Solvent HotFilt Hot Filtration Dissolve->HotFilt Insoluble Impurities Present Cool Slow Cooling & Ice Bath Dissolve->Cool No Insoluble Impurities Recrystallization->Dissolve Load Sample Loading ColumnChromatography->Load On Silica or Alumina DissolveOrg Dissolve in Organic Solvent AcidBaseExtraction->DissolveOrg In Organic Solvent PureProduct Pure 5-Bromopyrimidin-2-ol HotFilt->Cool Isolate Vacuum Filtration Cool->Isolate Isolate->PureProduct Elute Elution & Fraction Collection Load->Elute Gradient Elution Analyze Combine Pure Fractions Elute->Analyze TLC Analysis Evaporate Analyze->Evaporate Solvent Evaporation Evaporate->PureProduct WashAcid Wash with Dilute Acid DissolveOrg->WashAcid Remove Basic Impurities WashBase Wash with Base WashAcid->WashBase Extract Product Separate Separate Aqueous Layer WashBase->Separate Separate Layers Acidify Acidify Aqueous Layer Separate->Acidify Re-acidify Isolate2 Acidify->Isolate2 Precipitate & Filter Isolate2->PureProduct

Caption: General workflows for the purification of 5-Bromopyrimidin-2-ol.

References

  • PubChem. (n.d.). 2-Bromopyrimidin-5-ol. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). Recrystallization. Retrieved February 27, 2026, from [Link]

  • Reich, E., & George, T. (2011). The Chromatographic Result in TLC. In Thin-Layer Chromatography for the Analysis of Medicinal Plants (pp. 53-74). Springer.
  • Kiani, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Fiset, C., et al. (1991). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved February 27, 2026, from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Telo, J. P., et al. (1996). Structure of radicals derived from hydroxypyrimidines in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1677-1683.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Chavis, C., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3343-3346.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved February 27, 2026, from [Link]

  • Stevens Institute of Technology. (n.d.). Experiment 2: Recrystallization. Retrieved February 27, 2026, from [Link]

  • Telo, J. P., & Grodkowski, J. (2000). Structure of radicals derived from hydroxypyrimidines in aqueous solution. ResearchGate. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(5-bromopyrimidin-2-yl)propan-2-ol. Retrieved February 27, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 834-839.
  • Li, W., et al. (2020).
  • PubChem. (n.d.). 2-Bromopyrimidin-5-ol. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents. (n.d.).
  • Hwang, S., Kang, H. R., & Kim, S. (2006). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses, 83, 24.
  • Acta Poloniae Pharmaceutica-Drug Research. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 64(3), 195-202.

Sources

Optimization

Removal of inorganic salts from 5-Bromopyrimidin-2-ol crude product

This guide is structured as a specialized technical support resource for process chemists and researchers dealing with the purification of 5-Bromopyrimidin-2-ol (also known as 5-bromo-2-hydroxypyrimidine). Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for process chemists and researchers dealing with the purification of 5-Bromopyrimidin-2-ol (also known as 5-bromo-2-hydroxypyrimidine).

Executive Summary: The "Amphoteric Trap"

The removal of inorganic salts (typically NaBr, NaCl, or sodium acetate) from 5-Bromopyrimidin-2-ol is often complicated by the molecule’s amphoteric nature. Unlike simple organic bases, this compound exists in a lactam-lactim tautomeric equilibrium.

  • The Challenge: It forms water-soluble salts at both low pH (protonation of nitrogen) and high pH (deprotonation of the hydroxyl/lactam oxygen).

  • The Solution: Successful desalting relies on identifying the exact Isoelectric Point (pI) —the pH window where the molecule has zero net charge and minimum water solubility—followed by a solvent-selective polish.

Core Protocol: Isoelectric Precipitation (Primary Desalting)

Use this workflow for crude products with high salt loads (>10%).

The Mechanism

Inorganic salts (e.g., NaBr) remain fully dissociated and soluble in water across the entire pH spectrum. 5-Bromopyrimidin-2-ol, however, precipitates when its solubility is minimized at its isoelectric region (typically pH 4.5 – 6.0).

Step-by-Step Methodology
  • Dissolution (Salt Break):

    • Suspend the crude solid in Deionized Water (10 mL/g) .

    • Action: Slowly add 2M NaOH until the solution reaches pH 10-11 .

    • Why: This converts the organic product into its sodium salt (Sodium 5-bromopyrimidin-2-olate), which is highly water-soluble. Inorganic salts also dissolve.

    • Filtration: Filter this solution through a Celite pad to remove any non-polar mechanical impurities or dust.

  • Controlled Precipitation:

    • Action: While stirring vigorously, slowly add 1M HCl or Acetic Acid dropwise.

    • Target: Adjust pH to 5.0 – 6.0 .

    • Observation: A thick white/off-white precipitate will form. This is the neutral organic species.

    • Critical Step: Allow the slurry to stir for 30–60 minutes. This "digestion" period allows crystal growth and prevents the occlusion (trapping) of salt water inside the crystal lattice.

  • Filtration & Displacement Wash:

    • Filter the solid using a sintered glass funnel.

    • The Wash: Wash the cake with ice-cold water (3 x 2 mL/g) . Do not use large volumes of warm water, as the neutral compound has slight water solubility.

    • Drying: Dry under vacuum at 50°C.

Workflow Visualization

DesaltingWorkflow Start Crude Mixture (Product + NaBr/NaCl) Step1 Dissolve in Water Adjust to pH > 10 (NaOH) Start->Step1 Step2 Filter Insolubles (Remove Dust/Polymer) Step1->Step2 Step3 Acidify to pH 5.0 - 6.0 (Precipitation) Step2->Step3 Step4 Digestion (30-60 mins) Prevents Salt Occlusion Step3->Step4 Step5 Filtration & Cold Water Wash Step4->Step5 End Desalted Product (Low Ash Content) Step5->End Waste Filtrate (Contains Dissolved Salts) Step5->Waste Discard

Caption: Fig 1. Isoelectric precipitation workflow for separating amphoteric pyrimidines from inorganic salts.

Secondary Polishing: Recrystallization

Use this if the "Ash Content" (inorganic residue) is still >0.5% after precipitation.

Inorganic salts like NaBr are virtually insoluble in hot alcohols, whereas 5-Bromopyrimidin-2-ol exhibits significant solubility in hot Ethanol or Methanol.

Solvent SystemSolubility (Hot)Solubility (Cold)Salt SolubilityRecommendation
Methanol HighModerateLowHigh (Best for yield)
Ethanol ModerateLowVery LowHigh (Best for purity)
Water LowVery LowHighAvoid (Salts will co-crystallize)
Ethyl Acetate LowInsolubleInsolublePoor (Product won't dissolve)

Protocol:

  • Suspend the dried cake in Methanol (5-8 mL/g) .

  • Heat to reflux (65°C). The product should dissolve; salts will remain as suspended solids.

  • Hot Filtration: Filter the hot solution immediately to remove the undissolved salts.

  • Cool the filtrate to 0°C to crystallize the pure product.

Troubleshooting & FAQs

Q1: I adjusted the pH to 6, but my yield is very low. Where is my product?

Diagnosis: You likely overshot the pH or the volume of water is too high. Explanation: 5-Bromopyrimidin-2-ol has a "U-shaped" solubility curve.

  • pH < 2: Soluble (Protonated cation).

  • pH > 9: Soluble (Deprotonated anion).

  • pH 4-6: Insoluble (Neutral). Fix: Check the filtrate pH. If it is not exactly 5-6, adjust it. If the pH is correct, concentrate the mother liquor by 50% under vacuum; the product is likely dissolved due to excess water volume.

Q2: My product still has high ash content (sulfated ash > 1%) after filtration.

Diagnosis: Salt Occlusion. Explanation: If you acidify too quickly, the product precipitates rapidly, trapping microscopic droplets of salt water inside the crystal structure. Washing cannot reach these trapped salts. Fix: Re-dissolve in base and repeat the precipitation slowly . Add the acid dropwise over 20 minutes and ensure the "Digestion" step (stirring the slurry) lasts at least 1 hour. This allows the crystals to ripen and expel impurities.

Q3: Can I use Dichloromethane (DCM) to extract the product from the salt water?

Diagnosis: Polarity Mismatch. Answer: No. Explanation: 5-Bromopyrimidin-2-ol is highly polar due to the hydroxyl/keto group and the nitrogen ring. It partitions poorly into non-polar chlorinated solvents like DCM, often staying in the aqueous phase or forming an emulsion. Alternative: If you must use liquid-liquid extraction, use n-Butanol or Ethyl Acetate (though solubility is limited) and ensure the aqueous phase is saturated with NaCl (Salting out) to push the organic product into the organic layer.

Q4: The product turns yellow/brown during drying.

Diagnosis: Trace acid/base degradation or oxidation. Fix: Ensure the final wash water was neutral (pH 7). Residual NaOH or strong acid can cause decomposition of the bromo-pyrimidine ring at high drying temperatures. Dry at a lower temperature (40°C) under high vacuum.

Analytical Verification

Before proceeding to the next synthetic step, verify salt removal using these metrics:

  • Residue on Ignition (ROI): Burn a 1g sample. Ash content should be < 0.1%.

  • Silver Nitrate Test (Qualitative): Dissolve 10mg of product in water/nitric acid. Add AgNO3. Turbidity indicates residual Halide salts (NaBr/NaCl).

  • HPLC: While HPLC checks organic purity, it often misses inorganic salts (which elute in the void volume). Do not rely solely on HPLC for salt determination.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine tautomerism and solubility properties).
  • BenchChem. (2025).[1] Synthesis and Workup of 5-Bromo-2-hydroxypyrimidine. Retrieved from .

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. (Describes the neutralization of 2-hydroxypyrimidine salts to pH 6 for precipitation). Retrieved from .

  • PubChem. (2025).[2] 5-Bromopyrimidine Compound Summary. National Library of Medicine. Retrieved from .

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for desalting amphoteric heterocycles).

Sources

Troubleshooting

Optimizing recrystallization solvents for 5-bromo-2-hydroxypyrimidine

Answering the user's request.## Technical Support Center: Optimizing Recrystallization of 5-Bromo-2-hydroxypyrimidine This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Recrystallization of 5-Bromo-2-hydroxypyrimidine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-bromo-2-hydroxypyrimidine via recrystallization. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you overcome common challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent for the recrystallization of 5-bromo-2-hydroxypyrimidine?

A1: The ideal recrystallization solvent is one in which 5-bromo-2-hydroxypyrimidine has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2] Given the structure of 5-bromo-2-hydroxypyrimidine, which contains a polar pyrimidine ring with hydrogen bond donating and accepting sites, polar protic and aprotic solvents are excellent starting points.

  • Primary Recommendations: Based on literature for similar pyrimidine derivatives, alcohols are often a good choice.[3][4]

    • Methanol: A patent for a related synthesis specifically mentions recrystallizing 2-hydroxy-5-bromopyrimidine from methanol, making it a strong initial candidate.[5]

    • Ethanol: Frequently used for recrystallizing pyrimidine derivatives and other heterocyclic compounds.[3][6]

  • Secondary Recommendations (Mixed-Solvent Systems): If a single solvent does not provide a sharp enough solubility differential, a mixed-solvent system is the next logical step.[2][7] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.

    • Ethyl Acetate / n-Heptane: One documented synthesis protocol for 5-bromo-2-hydroxypyrimidine uses this combination, where ethyl acetate is the "good" solvent and n-heptane is the anti-solvent.[8]

    • Acetone / Water: This is a classic mixed-solvent pair for moderately polar compounds.[9]

The key is to perform small-scale solubility tests with a few candidate solvents to experimentally determine the best choice before committing your entire batch.[1][10]

Q2: What are the critical properties of a good recrystallization solvent?

A2: Beyond the core requirement of temperature-dependent solubility, an ideal solvent should meet several other criteria[7][10][11]:

  • Does Not React: The solvent must be chemically inert and not react with 5-bromo-2-hydroxypyrimidine.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[2][10]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound being purified.[7] 5-Bromo-2-hydroxypyrimidine has a high melting point of approximately 230°C (with decomposition), so this is not a concern with most common solvents.[12]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[11]

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

A3: For compounds highly soluble in solvents like DMF or DMSO, standard cooling crystallization is often ineffective. In these cases, anti-solvent vapor diffusion is a highly effective technique.[13]

Methodology:

  • Dissolve your 5-bromo-2-hydroxypyrimidine in a minimal amount of DMF or DMSO in a small, open vial.

  • Place this vial inside a larger, sealed jar or beaker.

  • Add a more volatile anti-solvent (in which the compound is insoluble), such as diethyl ether, dichloromethane, or n-heptane, to the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal the larger container. Over time, the anti-solvent will slowly diffuse as a vapor into the solvent in the inner vial, decreasing the solubility of your compound and promoting the slow growth of high-quality crystals.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process. The logical flow for troubleshooting is outlined in the diagram below.

G start Recrystallization Complete? crystals_ok Successful Purification: Collect, Wash, Dry Crystals start->crystals_ok Yes no_crystals Problem: No Crystals Form Upon Cooling start->no_crystals No oiled_out Problem: Compound 'Oils Out' start->oiled_out No low_yield Problem: Very Low Yield start->low_yield No cause1 Cause: Solution is Not Saturated (Too Much Solvent) no_crystals->cause1 cause2 Cause: Supersaturation no_crystals->cause2 cause3 Cause: Cooling Too Rapidly or High Impurity Level oiled_out->cause3 low_yield->cause1 cause4 Cause: Compound is still soluble in cold solvent low_yield->cause4 sol1 Solution: Boil off excess solvent & re-cool cause1->sol1 sol2 Solution: Scratch flask inner wall or add a seed crystal cause2->sol2 sol3 Solution: Re-heat to dissolve, add more 'good' solvent, cool slowly cause3->sol3 sol4 Solution: Concentrate mother liquor or re-evaluate solvent choice cause4->sol4 sol1->start sol2->start sol3->start sol4->start

Caption: Troubleshooting flowchart for common recrystallization issues.

Q4: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A4: This is a very common issue, typically arising from two main causes:

  • Too Much Solvent Was Used: This is the most frequent reason for crystallization failure.[14] The solution is not saturated, meaning the concentration of your compound is too low for crystals to form even when cold.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then allow it to cool again.[14][15] Be sure to use a boiling chip or stir bar to prevent bumping.

  • The Solution is Supersaturated: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature, a state known as supersaturation.[16] Crystal growth requires a nucleation point to begin.

    • Solution 1 - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.[14][16]

    • Solution 2 - Seeding: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution. This provides a perfect template for further crystal growth.[14][17]

Q5: My compound separated as an oily liquid instead of crystals. How can I fix this?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is saturated with impurities.[14] The resulting oil often solidifies into an amorphous mass, trapping impurities.

  • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to ensure the saturation temperature is below the compound's melting point.[14][17] Then, allow the solution to cool very slowly. Insulating the flask by placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals instead of oil.

Q6: I got crystals, but my final yield is very low. What went wrong?

A6: A poor yield can result from several factors:

  • Using Too Much Solvent: As with the failure to crystallize, using a large excess of solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[17]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can crystallize in the filter paper.

    • Solution: Use a heated or insulated funnel and flask for hot filtration. Dilute the solution with a small amount of extra hot solvent before filtering to prevent premature crystallization.[7]

  • Inappropriate Solvent Choice: The solvent may simply be too "good," meaning your compound has significant solubility even at low temperatures.[7]

    • Solution: Re-evaluate your solvent choice by performing new solubility tests. It may be necessary to switch to a different solvent or a mixed-solvent system to reduce solubility in the cold.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for identifying a suitable solvent system before performing a full-scale recrystallization.

  • Preparation: Place approximately 20-30 mg of your crude 5-bromo-2-hydroxypyrimidine into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, methanol, ethanol, ethyl acetate, acetone) dropwise, up to about 0.5 mL. Agitate the tube after each drop. Record whether the solid dissolves. A good candidate will be sparingly soluble or insoluble at room temperature.[1][10]

  • Heating: If the solid did not dissolve at room temperature, gently heat the test tube in a hot water or sand bath until the solvent boils. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of crystals upon cooling.[7]

  • Data Recording: Record your observations in a table.

Table 1: Qualitative Solubility Screening Log

Solvent Tested Solubility at Room Temp (Insoluble/Slightly Soluble/Soluble) Solubility at Boiling (Insoluble/Slightly Soluble/Soluble) Crystal Formation Upon Cooling (None/Poor/Good/Excellent)
Methanol
Ethanol
Water
Ethyl Acetate
Acetone

| Other | | | |

Protocol 2: Optimized Recrystallization Workflow

This workflow outlines the complete process from dissolving the crude solid to obtaining pure, dry crystals.

G cluster_prep Preparation cluster_filter Purification cluster_isolate Isolation a 1. Place crude solid in Erlenmeyer flask b 2. Add minimum amount of hot solvent to dissolve a->b c 3. Hot Filtration (if needed) to remove insoluble impurities b->c Clear Solution? d 4. Allow filtrate to cool slowly and undisturbed c->d e 5. Cool further in an ice bath to maximize yield d->e f 6. Collect crystals by vacuum filtration g 7. Wash crystals with a small amount of cold solvent f->g h 8. Dry crystals thoroughly (air or vacuum oven) g->h

Caption: Step-by-step workflow for a single-solvent recrystallization.

  • Dissolution: Place the crude 5-bromo-2-hydroxypyrimidine in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[15] Avoid adding a large excess of solvent.[14]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (like a cork ring or wood block). Rapid cooling can trap impurities.[17]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the recovery of the purified compound.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.[16]

  • Drying: Allow the crystals to air-dry on the filter paper or, for faster results, dry them in a vacuum oven at a temperature well below the solvent's boiling point.

References

  • Finding the best solvent for recrystallisation. Education in Chemistry, Royal Society of Chemistry. [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Recrystallization-1.doc.pdf. N/A. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

  • Recrystallization - Single Solvent. University of Colorado Boulder, Department of Chemistry. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Green Synthesis of Pyrimidine Derivative. Semantic Scholar. [Link]

  • Recrystallization1. N/A. [Link]

  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka | Patsnap. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Pyrimidine HBr/HCl Salts

Executive Summary & Core Challenge The Problem: Pyrimidine salts formed with strong mineral acids (Hydrochloric acid, HCl; Hydrobromic acid, HBr) are frequently chosen to enhance aqueous solubility. However, this creates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Pyrimidine salts formed with strong mineral acids (Hydrochloric acid, HCl; Hydrobromic acid, HBr) are frequently chosen to enhance aqueous solubility. However, this creates a significant trade-off: extreme hygroscopicity .

These salts often exhibit deliquescence —they do not just become "damp"; they absorb enough atmospheric moisture to dissolve in their own sorption water, turning into a syrup or paste.[1]

The Consequences:

  • Stoichiometric Drift: Weighing a hydrated salt as an anhydrous solid leads to under-dosing the active pharmacophore.

  • Chemical Instability: Pyrimidine rings, while generally stable, can undergo hydrolytic ring-opening or deamination when dissolved in the highly acidic micro-environment of a wet salt crystal.

  • Process Failure: Clumped solids cannot be dispensed automatically, and "sticky" salts adhere to weighing boats, causing loss of yield.

Standard Operating Procedures (SOPs)

Module A: Storage & Environmental Control

The First Line of Defense.

ParameterSpecificationScientific Rationale
Temperature 2–8°C (Refrigerated)Lowers the kinetic energy of water vapor, reducing the rate of sorption.
Primary Container Amber glass with Teflon-lined capAmber protects UV-sensitive pyrimidines; Teflon prevents cap corrosion from acidic fumes.
Secondary Containment Desiccator with

or Indicating Silica

(Phosphorus Pentoxide) is chemically aggressive and maintains near 0% RH, superior to standard silica.
Headspace Argon or Nitrogen backfillDisplaces humid air before sealing the vial.

Critical Warning: Do not store HBr/HCl salts in standard "zipper" plastic bags. Moisture permeates low-density polyethylene (LDPE) effectively over time.

Module B: Weighing & Aliquoting

The "Time-to-Deliquescence" Window.

The "Drift" Phenomenon: If you observe the mass on your balance steadily increasing during weighing, your sample is actively absorbing water.

Protocol:

  • Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial in warm air causes immediate condensation (dew point principle).

  • The "Closed Vial" Method (Weighing by Difference):

    • Tare the balance with the entire sealed vial.

    • Remove an estimated amount of solid quickly.

    • Reseal the vial immediately.

    • Weigh the vial again. The loss in mass is the amount dispensed.

    • Why? This minimizes the exposure of the bulk stock to air.[2]

  • Anti-Static Measures: Use an ionizing gun. Dry salts often carry static charge, causing them to "jump" or spread, increasing surface area for moisture attack.

Module C: Solubilization & Reaction Setup

Exothermic Risk: Dissolving HBr/HCl salts is often exothermic (releases heat).

  • Step 1: Chill the solvent (buffer/water) prior to addition.[3]

  • Step 2: Add the salt to the solvent, not solvent to salt (to avoid forming a sticky "gum" at the bottom).

  • Step 3: Check pH immediately. These salts are acidic. If your pyrimidine is acid-sensitive, buffer the solution (e.g., PBS, HEPES) rather than using pure water.

Visual Workflows

Workflow 1: The "Safe Path" Handling Logic

This diagram outlines the decision process for handling the material from storage to solution.

HandlingWorkflow Start Start: Retrieve Sample CheckTemp Is Sample at Room Temp? Start->CheckTemp Wait WAIT: Allow equilibration (Prevent Condensation) CheckTemp->Wait No (Cold) Inspect Visual Inspection: Is it free-flowing? CheckTemp->Inspect Yes Wait->CheckTemp Dry Proceed to Drying Protocol (See Module D) Inspect->Dry No (Clumped/Syrup) Weigh Weighing by Difference (Closed Vial Method) Inspect->Weigh Yes (Powder) Dissolve Dissolution: Add Solid to Chilled Solvent Weigh->Dissolve

Caption: Figure 1. Decision logic for retrieving and processing hygroscopic salts to prevent condensation and weighing errors.

Workflow 2: Troubleshooting & Rescue

What to do when the salt has already absorbed moisture.

RescueProtocol Problem Problem: Salt is Wet/Clumped HeatSens Is Compound Heat Sensitive? Problem->HeatSens VacOven Vacuum Oven: 40°C, <10 mbar, 12h HeatSens->VacOven No (Stable) Lyophil Lyophilization (Freeze Dry): Dissolve in water -> Freeze -> Sublime HeatSens->Lyophil Yes (Unstable) Desiccator High-Efficiency Desiccator: P2O5, Vacuum, 48h+ HeatSens->Desiccator Mildly Sensitive QC QC Check: NMR/HPLC for Degradation VacOven->QC Lyophil->QC Desiccator->QC

Caption: Figure 2. Rescue protocols for deliquesced salts based on thermal stability.

Troubleshooting Guide & FAQs

Q1: The salt has turned into a liquid paste. Is it ruined?

Answer: Not necessarily, but it requires intervention.

  • Immediate Action: Do not attempt to scrape it out.

  • The Fix: Dissolve the entire paste in a known volume of suitable solvent (e.g., HPLC-grade water or methanol) to create a stock solution . Determine the concentration using UV-Vis spectrophotometry (using the extinction coefficient

    
     of the pyrimidine) or Quantitative NMR (qNMR).
    
  • Why: Attempting to dry a paste often results in a hard "glass" that is difficult to work with. Converting to a liquid stock is safer and more accurate.

Q2: How do I calculate the correct stoichiometry if the salt is wet?

Answer: You cannot rely on the molecular weight (MW) printed on the bottle.

  • Method: You must determine the water content .

  • Gold Standard: Karl Fischer Titration (Coulometric).

  • Alternative: TGA (Thermogravimetric Analysis).

  • Calculation:

    
    
    
Q3: Can I use heat to dry the salt?

Answer: Proceed with extreme caution.

  • Risk: Pyrimidine HBr/HCl salts can undergo dehydrohalogenation (loss of HCl/HBr gas) or thermal degradation at high temperatures.

  • Recommendation: Avoid temperatures >60°C. Use vacuum to lower the boiling point of water rather than increasing heat. Lyophilization (freeze-drying) is the safest method for preserving chemical integrity [1].

Q4: Why does the salt turn yellow/orange over time?

Answer: This indicates halogen oxidation or free-base degradation.

  • Mechanism: Bromide (

    
    ) can slowly oxidize to elemental bromine (
    
    
    
    ) in the presence of light and moisture, causing discoloration.
  • Action: Check purity by HPLC. If purity is >98%, the color may be superficial. If <95%, discard the lot.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.[4] USP-NF.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (The authoritative text on salt selection and hygroscopicity).

  • Bastin, R. J., et al. (2000).[5] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. [Link]

  • Newman, A. W., & Zografi, G. (2019). "Solid-State Stability of Drugs: Hygroscopicity and Deliquescence."[6] Journal of Pharmaceutical Sciences. (Explains the mechanics of deliquescence in HCl salts).

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Characteristic Shifts of 5-Bromopyrimidin-2-ol vs. 2-one Tautomers

Executive Summary In the development of pyrimidine-based therapeutics, understanding the exact tautomeric state of the core scaffold is critical. The lactim-lactam (or enol-keto) tautomerism dictates the molecule's hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrimidine-based therapeutics, understanding the exact tautomeric state of the core scaffold is critical. The lactim-lactam (or enol-keto) tautomerism dictates the molecule's hydrogen-bonding network, directly influencing target binding affinity, solubility, and pharmacokinetics[1]. This guide provides an objective, data-driven comparison of the ¹H NMR characteristics of 5-Bromopyrimidin-2-ol (the enol form) and 5-Bromopyrimidin-2(1H)-one (the keto form), equipping researchers with the mechanistic causality and self-validating protocols needed to unequivocally assign tautomeric states in solution.

Mechanistic Causality: The Lactim-Lactam Equilibrium

5-Bromopyrimidine derivatives possessing a hydroxyl group at the 2-position undergo dynamic prototropic tautomerism[2]. The equilibrium between the enol (lactim) and keto (lactam) forms is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment.

  • Polar Solvents (e.g., DMSO, Water): The highly polar keto form is overwhelmingly favored. The solvent stabilizes the separated charges and the strong dipole moment of the lactam configuration via intermolecular hydrogen bonding[3].

  • Non-Polar Solvents (e.g., CDCl₃) / Gas Phase: The equilibrium shifts to favor the enol form, minimizing the molecular dipole moment while maximizing internal aromatic stabilization[3].

Tautomeric_Equilibrium Enol 5-Bromopyrimidin-2-ol (Enol / Lactim) Keto 5-Bromopyrimidin-2(1H)-one (Keto / Lactam) Enol->Keto Proton Transfer NonPolar Non-Polar Solvents (e.g., CDCl3) NonPolar->Enol Polar Polar Solvents (e.g., DMSO-d6) Polar->Keto

Lactim-Lactam tautomeric equilibrium and solvent-dependent stabilization.

Comparative ¹H NMR Data & Structural Causality

To objectively compare the NMR shifts, we must look at the dynamic equilibrium in a standard polar solvent (DMSO-d₆) and compare it against "locked" models where chemical trapping (alkylation) forces the molecule into a permanent enol state[4].

Quantitative Data Summary
Compound / Tautomeric StateSolventH4, H6 Shift (δ, ppm)Heteroatom Proton (δ, ppm)Structural Aromaticity
5-Bromopyrimidin-2(1H)-one (Dynamic Keto Form)DMSO-d₆8.46 (s, 2H)~3.4 (br s, exchanging)Perturbed (Cross-conjugated)
5-Bromo-2-methoxypyrimidine (Locked Enol Model)DMSO-d₆8.77 (s, 2H)N/A (O-CH₃ at 3.92)Full Hückel Aromaticity

Data derived from peer-reviewed syntheses and spectroscopic characterizations[5],[4].

The Causality Behind the Shifts (Expertise & Experience)

Why does the keto form exhibit an upfield shift compared to the enol form? The answer lies in aromatic ring current attenuation .

  • The Enol State (δ 8.77 ppm): In the locked enol (lactim) model, the pyrimidine ring achieves full Hückel aromaticity. The resulting diamagnetic ring current, synergizing with the electron-withdrawing C5-bromine, heavily deshields the equivalent C4-H and C6-H protons, pushing them far downfield to δ 8.77 ppm[4].

  • The Keto State (δ 8.46 ppm): In the keto (lactam) form—which predominates in DMSO—the aromaticity is perturbed into a cross-conjugated system. The loss of a continuous cyclic π-electron system weakens the diamagnetic ring current. This reduction in deshielding causes a diagnostic upfield shift of the C4/C6 protons by approximately ~0.31 ppm[5]. Furthermore, the highly polarized N-H proton undergoes rapid exchange with trace water in the solvent, often appearing as a broad, shifting signal (or merging with the HDO peak around 3.3-3.4 ppm)[5].

Self-Validating Experimental Protocol

To ensure scientific integrity and eliminate ambiguity caused by solvent impurities or concentration-dependent dimerization[6], researchers must employ a self-validating NMR workflow. Do not rely on a single 1D spectrum to assign tautomers.

NMR_Workflow Prep 1. Sample Prep (Anhydrous DMSO-d6) Acquire 2. Baseline 1H NMR (Identify H4/H6 & NH/OH) Prep->Acquire D2O 3. D2O Exchange (Validate labile proton) Acquire->D2O Lock 4. Chemical Trapping (O- vs N-Alkylation) D2O->Lock Analyze 5. Data Synthesis (Assign Tautomer) Lock->Analyze

Self-validating experimental workflow for tautomer assignment via NMR.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Weigh 5–10 mg of the 5-bromopyrimidine derivative. Dissolve completely in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over molecular sieves).

  • Causality: Anhydrous conditions slow down intermolecular proton exchange, increasing the likelihood of observing the distinct N-H lactam proton before it averages out with the HDO signal[2].

Step 2: Baseline ¹H NMR Acquisition

  • Action: Acquire a standard 1D ¹H NMR spectrum at 298 K (minimum 400 MHz, 16 scans).

  • Analysis: Locate the symmetric C4-H/C6-H singlet (expected ~8.46 ppm). Search for a broad downfield signal corresponding to the N-H proton.

Step 3: D₂O Exchange (The Validation Step)

  • Action: Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap and shake vigorously for 30 seconds to ensure complete mixing. Re-acquire the ¹H NMR spectrum under identical parameters.

  • Causality: The labile N-H (or O-H) proton will undergo rapid isotopic exchange with deuterium, causing its broad signal to disappear from the spectrum[2]. The C4-H/C6-H singlet will remain unaffected, definitively proving which signals belong to the carbon skeleton versus the tautomeric heteroatoms.

Step 4: Orthogonal Chemical Trapping (Optional but Recommended)

  • Action: If the dynamic equilibrium is too fast for clear NMR resolution, react the starting material with Methyl Iodide (MeI) and K₂CO₃ in DMF. Isolate the resulting O-methyl and N-methyl products via column chromatography[4].

  • Causality: Alkylation permanently "locks" the molecule into its respective enol (O-alkyl) and keto (N-alkyl) forms. Comparing the NMR of your dynamic starting material to these rigid models provides absolute, undeniable proof of the predominant solution-state tautomer.

References

  • Role of tautomerism in RNA biochemistry National Center for Biotechnology Information (PMC)[Link][1]

  • Tautomerism Detected by NMR Encyclopedia.pub [Link][2]

  • Improved Synthesis of 2,2′-Bipyrimidine Eötvös Loránd University (ELTE.hu)[Link][5]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media SciSpace[Link][4]

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array ACS Publications[Link][6]

Sources

Comparative

Reactivity &amp; Selection Guide: 5-Bromo vs. 5-Iodo-2-hydroxypyrimidine

[1] Executive Summary For medicinal chemists and process engineers, the choice between 5-bromo-2-hydroxypyrimidine (5-Br-2-HP) and 5-iodo-2-hydroxypyrimidine (5-I-2-HP) is rarely just about reactivity rates. While the C–...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

For medicinal chemists and process engineers, the choice between 5-bromo-2-hydroxypyrimidine (5-Br-2-HP) and 5-iodo-2-hydroxypyrimidine (5-I-2-HP) is rarely just about reactivity rates. While the C–I bond offers faster oxidative addition, the presence of the C2-hydroxyl group introduces a dominant lactam tautomer that complicates standard catalysis.

This guide analyzes the trade-offs between the cost-effective 5-bromo variant and the highly reactive 5-iodo alternative, providing a decision framework based on substrate stability, catalyst compatibility, and scalability.

The Tautomer Trap: A Fundamental Constraint

Before comparing the halogen reactivity, one must address the "2-hydroxy" functionality. In solution, 2-hydroxypyrimidines exist predominantly as pyrimidin-2(1H)-ones (the lactam form).

  • The Problem: The lactam form presents a free N–H moiety and a carbonyl oxygen. These can coordinate to Palladium (Pd) species, displacing ligands and forming inactive "Pd-black" or stable off-cycle complexes.

  • The Consequence: Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail or stall, regardless of whether you use the Bromo or Iodo variant.

Visualizing the Challenge

The diagram below illustrates the tautomeric equilibrium and its impact on the catalytic cycle.

Tautomer_Effect Lactim Lactim Form (2-Hydroxypyrimidine) Less Stable Lactam Lactam Form (Pyrimidin-2(1H)-one) Dominant Species Lactim->Lactam  Equilibrium   Pd_Poisoned Poisoned Complex [Pd-Lactam] Lactam->Pd_Poisoned  Coordination (Inhibition)   Pd_Active Active Catalyst LnPd(0) Pd_Active->Pd_Poisoned  Ligand Displacement   OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd  Reaction with C-X  

Figure 1: The tautomeric equilibrium favors the lactam form, which acts as a catalyst poison by coordinating to the active metal center.

Comparative Reactivity Profile

The decision to use 5-Br vs. 5-I hinges on the balance between Bond Dissociation Energy (BDE) and Commercial Availability .

Feature5-Bromo-2-hydroxypyrimidine5-Iodo-2-hydroxypyrimidine
C–X Bond Strength Moderate (~81 kcal/mol) . Requires elevated temps (>80°C) or electron-rich ligands.Weak (~65 kcal/mol) . Facile oxidative addition even at room temperature.[1]
Oxidative Addition Rate-limiting step in many cycles. Slower than Iodo.Fast. Often not the rate-limiting step.
Stability High.[2] Stable to light and ambient storage.Moderate. Light sensitive; C–I bond can degrade over time.
Commercial Cost Low ($) .[3] Commodity chemical.High (

$)
. Often 5-10x the price of the bromo analog.
Primary Use Case Routine library synthesis; Scale-up; Robust substrates.Temperature-sensitive substrates; "Last resort" for failed couplings.
Scientific Insight: The "Iodo Advantage"

While the 5-Iodo variant is more expensive, its weaker C–I bond allows for milder reaction conditions . This is critical when:

  • Thermal Instability: The coupling partner (e.g., a boronic acid) decomposes at the high temperatures required to activate the C–Br bond.

  • Steric Hindrance: The large Iodine atom can sometimes relieve steric strain in the transition state (via lengthening the C-Pd bond), though it also adds bulk.

  • Low Catalyst Loading: The rapid oxidative addition of the Iodide allows for lower catalyst turnover numbers (TON) to be effective before catalyst death occurs.

Strategic Workflows

Do not simply swap Bromo for Iodo. Choose the workflow that matches your project stage.

Strategy A: The "Protection First" Route (Recommended for Scale)

Convert the 2-hydroxy group into a non-interfering motif (e.g., 2-chloro or 2-methoxy). This locks the tautomer and prevents catalyst poisoning, making the cheaper 5-Bromo variant perfectly adequate.

  • Precursor: 5-Bromo-2-chloropyrimidine (commercially available).[4]

  • Reactivity: The C5–Br is more reactive than the C2–Cl in Pd-couplings (I > Br > Cl).[5] You can selectively couple at C5 without touching the C2-Cl.[5]

Strategy B: The "Direct Coupling" Route (Discovery Chemistry)

If you must use the free hydroxyl (lactam), you need a catalyst system that outcompetes the lactam for Pd coordination.

  • Choice: 5-Iodo is preferred here to maximize the rate of oxidative addition before the catalyst is poisoned.

  • Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos . These bulky ligands prevent the lactam nitrogen from binding to the palladium center.

Experimental Protocols
Protocol A: Suzuki Coupling of Unprotected 5-Iodo-2-hydroxypyrimidine

Designed for temperature-sensitive substrates where the high reactivity of the iodide is necessary.

Reagents:

  • 5-Iodo-2-hydroxypyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[6]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, aqueous solution 2M)

  • Solvent: 1,4-Dioxane (degassed)[5]

Method:

  • Setup: Charge a Schlenk tube with the pyrimidine, boronic acid, Pd₂(dba)₃, and XPhos. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous K₃PO₄.

  • Reaction: Heat to 60°C (Note: Bromo analog typically requires 90-100°C). Monitor by LCMS.[5][7]

  • Workup: Dilute with EtOAc, acidify carefully to pH ~5 (to protonate the lactam for extraction), wash with brine, dry over Na₂SO₄.

Why this works: The XPhos ligand forms a protective shell around the Pd, preventing the lactam nitrogen from poisoning the catalyst. The Iodo handle ensures oxidative addition is fast enough to proceed at 60°C.

Protocol B: Selective Coupling of 5-Bromo-2-chloropyrimidine

The industry-standard approach for generating 5-substituted-2-hydroxypyrimidine precursors.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)[5][4]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[4]

  • Base: Na₂CO₃ (2.0 equiv, aqueous)

  • Solvent: DME/Water (4:1)

Method:

  • Reaction: Combine reagents under Argon. Heat to 80°C for 4-12 hours.

  • Selectivity: The C5–Br bond reacts exclusively. The C2–Cl bond remains intact.

  • Hydrolysis (Optional): To get the 2-hydroxy product, treat the isolated 2-chloro intermediate with aqueous HCl/Acetic acid at reflux.

Decision Matrix

Use this logic flow to select the correct starting material.

Decision_Tree Start Start: Select Halogen Q1 Is the 2-OH protected? (e.g., -OMe, -Cl, -OBn) Start->Q1 Branch_Protected Yes (Protected) Q1->Branch_Protected Standard Path Branch_Unprotected No (Free Lactam) Q1->Branch_Unprotected Direct Path Res_Bromo Use 5-Bromo (Cheaper, Stable, Effective) Branch_Protected->Res_Bromo Oxidative Addn OK Q2 Is the substrate heat sensitive (>80°C)? Branch_Unprotected->Q2 Res_Iodo Use 5-Iodo + XPhos (Mild conditions required) Q2->Res_Iodo Yes Res_Bromo_Adv Use 5-Bromo + XPhos (Requires 100°C) Q2->Res_Bromo_Adv No

Figure 2: Decision tree for selecting between 5-Bromo and 5-Iodo variants based on protection status and thermal tolerance.

References
  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025).[5][4][7] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.[1] Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Lübert, C., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] National Institutes of Health (PMC). (Discusses inhibition by free NH groups).

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-iodopyrimidine. Retrieved from

Sources

Validation

Validating Salt Stoichiometry in Hydrobromide/Hydrochloride Mixtures: A Comparative Technical Guide

Executive Summary: The Mixed-Halide Challenge In pharmaceutical salt selection and polymorph screening, distinguishing between hydrobromide (HBr) and hydrochloride (HCl) salts is a critical yet deceptive analytical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mixed-Halide Challenge

In pharmaceutical salt selection and polymorph screening, distinguishing between hydrobromide (HBr) and hydrochloride (HCl) salts is a critical yet deceptive analytical challenge. While both are halides with similar chemical behaviors, their impact on API solubility, stability, and bioavailability differs significantly.

A specific analytical blind spot occurs during salt switching (e.g., converting an HCl salt to an HBr salt) or when synthesizing HBr salts using reagents containing chloride impurities. Standard silver nitrate titrations often fail to distinguish these ions due to coprecipitation , where chloride ions are entrapped within the silver bromide lattice, leading to non-stoichiometric errors of 1–20%.

This guide objectively compares the two primary validation methodologies: Suppressed Ion Chromatography (IC) and Differentiated Potentiometric Titration . It provides self-validating protocols to ensure stoichiometric accuracy in drug development.

Method A: Suppressed Ion Chromatography (The Gold Standard)

Ion Chromatography (IC) with suppressed conductivity detection is the industry gold standard for halide stoichiometry. Unlike titration, which relies on solubility products, IC separates ions kinetically based on their affinity for a stationary phase.

Why This Method Works (Causality)
  • Selectivity: Anion exchange columns utilize quaternary ammonium functional groups that retain bromide (

    
    ) longer than chloride (
    
    
    
    ) due to bromide's larger ionic radius and higher polarizability.
  • Suppression: A membrane suppressor replaces cations (e.g.,

    
    , 
    
    
    
    ) in the eluent with
    
    
    , converting the eluent (e.g., KOH) to water while converting analyte salts to highly conductive acids (HCl, HBr). This maximizes the signal-to-noise ratio.
Experimental Protocol: Gradient Elution
  • Instrument: Ion Chromatograph with Conductivity Detector and Anion Self-Regenerating Suppressor.

  • Column: High-capacity hydroxide-selective anion exchange column (e.g., Dionex IonPac AS11-HC or equivalent).

  • Eluent: Potassium Hydroxide (KOH) gradient (EGC generated or manually prepared).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of API salt in 50 mL of HPLC-grade water. Sonicate for 5 mins. Dilute to a final concentration of ~10 ppm (halide basis).

  • System Equilibration: Flush column with 10 mM KOH for 30 mins until background conductivity is < 1.0 µS.

  • Gradient Run:

    • 0–5 min: 10 mM KOH (Isocratic hold for

      
       elution).
      
    • 5–15 min: Ramp to 40 mM KOH (Elute

      
       and flush strongly retained ions).
      
    • 15–20 min: Return to 10 mM KOH (Re-equilibration).

  • Self-Validation Check: Ensure Resolution (

    
    ) between 
    
    
    
    and
    
    
    peaks is
    
    
    .
Visualization: IC Logic Flow

IC_Workflow Sample Sample Injection (Mixed Halides) Column Anion Exchange Column (Separation based on polarizability) Sample->Column Mobile Phase Suppressor Chemical Suppression (Eluent -> H2O, Analytes -> Acids) Column->Suppressor Separated Ions Detector Conductivity Detection (Quantification) Suppressor->Detector High Signal/Low Noise Data Chromatogram (Distinct Retention Times) Detector->Data Integration

Figure 1: Logical flow of Suppressed Ion Chromatography, highlighting the critical suppression step that enables trace sensitivity.

Method B: Potentiometric Titration (The Classical Alternative)

While IC is superior for trace analysis, potentiometric titration is often preferred for bulk assay (purity) testing due to its high precision (RSD < 0.5%) at macro levels. However, standard titration fails for mixtures.

The "Coprecipitation" Problem

When titrating a mixture of


 and 

with

,

precipitates first (

) followed by

(

).
  • The Error: As

    
     forms floccules, it physically entraps 
    
    
    
    ions from the solution (occlusion) and forms mixed crystals. This causes the first equivalence point (Br) to appear "late" and the second (Cl) to be inaccurate.
The Expert Solution: Barium Acetate Modification

To validate stoichiometry by titration, one must use a flocculation agent . The addition of Barium Acetate (


) alters the surface charge of the 

precipitate, preventing the adsorption of

ions.
Experimental Protocol: Differentiated Titration
  • Titrant: 0.1 N Silver Nitrate (

    
    ).[1]
    
  • Electrode: Ag-titrode (Silver ring electrode) with

    
     salt bridge (avoid KCl leakage).
    
  • Modifier: Barium Acetate buffer (pH 3–4).

Step-by-Step Workflow:

  • Dissolution: Dissolve 150 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL of 2M Nitric Acid (

    
    ).
    
  • Flocculant Addition (CRITICAL): Add 5 mL of 5% Barium Acetate solution. This step ensures the AgBr precipitate remains permeable and does not trap Chloride.

  • Titration: Titrate with 0.1 N

    
     at a slow dosing rate (max 0.5 mL/min) to allow equilibrium.
    
  • Detection: Plot Potential (mV) vs. Volume. Look for two distinct inflection points.

    • First Inflection: Bromide Content.[2]

    • Second Inflection: Chloride Content.[3]

Visualization: Titration Decision Logic

Titration_Logic Start Start Titration (Mixture of Cl- and Br-) Precip1 Ag+ reacts with Br- (Lower Ksp) Start->Precip1 Check Is Barium Acetate Present? Precip1->Check ErrorPath AgBr traps Cl- (Mixed Crystals) Check->ErrorPath No CorrectPath AgBr flocculates cleanly (Cl- remains in solution) Check->CorrectPath Yes EP1 First Equivalence Point (Accurate Br- Stoichiometry) CorrectPath->EP1 EP2 Second Equivalence Point (Accurate Cl- Stoichiometry) EP1->EP2

Figure 2: Decision logic for potentiometric titration. Note the critical divergence point dependent on the use of Barium Acetate.

Performance Comparison Matrix

The following table summarizes the capabilities of each method to help you select the correct validation strategy.

FeatureIon Chromatography (IC)Potentiometric Titration (Modified)
Primary Use Case Trace impurities & precise stoichiometry (1:1 vs 1.1:0.9)Bulk assay & macro stoichiometry
Resolution (

vs

)
Excellent (Baseline separation)Good (Requires Barium Acetate)
Sample Requirement Micro-scale (< 10 mg)Macro-scale (> 100 mg)
Interferences Minimal (Matrix elimination via suppressor)High (Sulfides, Iodides, pH)
Limit of Detection ppb (µg/L) rangeppm (mg/L) range
Throughput 15–20 mins per sample5–10 mins per sample

Strategic Recommendations

  • For Early Phase Development: Use Ion Chromatography . The ability to detect trace Chloride (0.1%) in a Bromide salt is essential to confirm that the salt formation was complete and not a partial mixture.

  • For QC Release Testing: Potentiometric Titration (Method B) is acceptable if the synthesis is robust. However, you must validate the method specificity using a spiked recovery experiment (e.g., spike HBr salt with 5% HCl) to prove the two inflection points are resolved.

  • Self-Validation Rule: If using titration, calculate the theoretical mole ratio. If the experimental ratio of Br:Cl deviates by >2% from theory, cross-validate immediately with IC.

References

  • United States Environmental Protection Agency (EPA). (1996). Method 9253: Chloride (Titrimetric, Silver Nitrate).[4] Retrieved from [Link]

  • Bowers, R. C., Hsu, L., & Goldman, J. A. (1961). An Interpretation of the End Point Error in the Potentiometric Titration of Bromide and Chloride Mixtures with Silver Nitrate. Analytical Chemistry, 33(2), 190–193. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <191> Identification Tests - General.

Sources

Comparative

Thermal Stability &amp; Developability: HCl vs. HBr Salts of Pyrimidine Therapeutics

Executive Summary In the development of pyrimidine-based therapeutics (e.g., kinase inhibitors, antimetabolites), salt selection is a critical determinant of solid-state stability and bioavailability. While Hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrimidine-based therapeutics (e.g., kinase inhibitors, antimetabolites), salt selection is a critical determinant of solid-state stability and bioavailability. While Hydrochloride (HCl) salts are the industry standard due to safety and high crystallization potential, Hydrobromide (HBr) salts serve as a critical strategic alternative.

This guide provides a technical comparison of these two salt forms, focusing on thermal stability. The core distinction lies in the balance between crystal lattice energy (favoring HCl) and proton transfer completeness (favoring HBr for weaker bases).

Key Verdict:

  • Select HCl for robust, high-melting crystalline forms when the pyrimidine base has a pKa > 4.0.

  • Select HBr when the HCl salt exhibits excessive hygroscopicity, forms unstable hydrates, or when the base is weakly basic (pKa < 3.0), requiring the higher acidity of HBr to prevent thermal disproportionation.

Scientific Foundations: The Physics of Salt Stability[1]

To predict thermal performance, we must analyze the thermodynamic forces holding the crystal together.

Lattice Energy & Melting Point Trends

Thermal stability in salts is often a function of Crystal Lattice Energy (


). According to the Kapustinskii equation, lattice energy is inversely proportional to the interionic distance.
  • Chloride Ion (

    
    ):  Ionic radius ~1.81 Å.
    
  • Bromide Ion (

    
    ):  Ionic radius ~1.96 Å.
    

Theoretical Implication: HCl salts typically possess higher lattice enthalpies than HBr salts due to the smaller ionic radius of chloride, leading to tighter packing and higher melting points (


). However, this rule is frequently inverted in pyrimidines due to hydrogen bonding networks. Pyrimidines often act as hydrogen bond acceptors; the larger bromide ion can sometimes accommodate specific steric geometries that allow for more favorable H-bond angles, resulting in a higher 

for the HBr salt in specific polymorphs.
Proton Transfer & Disproportionation

For a salt to be thermally stable, the proton must remain on the pyrimidine nitrogen.

  • Acidity: HBr (pKa

    
     -9) is a stronger acid than HCl (pKa 
    
    
    
    -6).[1]
  • Mechanism: For weakly basic pyrimidines (e.g., those with electron-withdrawing substituents), the

    
     with HCl may be marginal. Upon heating, "Salt Disproportionation" can occur where the proton transfers back to the counterion, releasing the acid gas (HCl/HBr) and leaving the free base.
    
  • Advantage: HBr drives this equilibrium more strongly toward the salt form, potentially delaying the onset of thermal decomposition.

Comparative Analysis: HCl vs. HBr[2][3][4][5]

Table 1: Physicochemical Performance Matrix[6]
FeaturePyrimidine-HCl SaltsPyrimidine-HBr SaltsImpact on Development
Melting Point Generally Higher (+20-40°C vs HBr)Lower (usually)Higher

preferred for processing (milling/drying).
Hygroscopicity High (High risk of deliquescence)Moderate to LowHBr is often chosen to fix hygroscopicity issues of HCl.
Thermal Dissociation Occurs at lower T for weak basesMore resistant for weak basesHBr prevents "acid loss" during hot melt extrusion.
Chemical Stability Inert (Redox stable)Susceptible to Oxidation

can oxidize to

(discoloration) under stress.
Solubility High (Common Ion Effect in stomach)HighHCl solubility suppressed in gastric fluid (pH 1.2).
The "Hygroscopicity-Stability" Trade-off

Thermal stability is not just about melting; it is about resistance to hydrolysis. HCl salts of pyrimidines are notoriously hygroscopic. Absorbed water acts as a plasticizer, lowering the glass transition temperature (


) and facilitating chemical degradation (hydrolysis of the pyrimidine ring). HBr salts often crystallize as non-hygroscopic anhydrates or stable hydrates, offering superior bulk stability in high-humidity zones (Zone IV climatic conditions).

Visualizing the Mechanisms

Salt Disproportionation Pathway

The following diagram illustrates the thermal failure mode where a salt reverts to its free base and acid gas.

Disproportionation cluster_0 Critical Factor: pKa Difference Salt Solid Salt (Pyr-H+ ... X-) Transition Proton Transfer (Reverse Reaction) Salt->Transition Energy Input Heat Thermal Stress (>100°C) FreeBase Amorphous/Cryst Free Base Transition->FreeBase Lattice Collapse Gas Acid Gas Release (HCl or HBr) Transition->Gas Volatilization

Caption: Thermal disproportionation mechanism. Weakly basic pyrimidines are more prone to this pathway with HCl than HBr due to HBr's higher acidity.

Salt Selection Decision Tree

A logic flow for choosing between HCl and HBr for a new pyrimidine API.

DecisionTree Start Pyrimidine Base Candidate pKaCheck Check Base pKa Start->pKaCheck StrongBase pKa > 4.0 pKaCheck->StrongBase WeakBase pKa < 3.0 pKaCheck->WeakBase TryHCl Screen HCl Salt StrongBase->TryHCl TryHBr Screen HBr Salt WeakBase->TryHBr Better Proton Transfer HCl_Result Evaluate HCl Solid State TryHCl->HCl_Result IsHygroscopic Hygroscopic? HCl_Result->IsHygroscopic Stable Select HCl IsHygroscopic->Stable No Unstable Switch to HBr (or Mesylate) IsHygroscopic->Unstable Yes (>2% wt gain) Unstable->TryHBr

Caption: Strategic workflow for selecting between HCl and HBr salts based on basicity and hygroscopicity.

Experimental Protocols

To validate the thermal stability of your specific pyrimidine salt, utilize the following self-validating protocols.

Thermal Stress Testing (TGA/DSC)

This protocol differentiates between desolvation, melting, and decomposition.

Equipment: TGA (Thermogravimetric Analyzer) & DSC (Differential Scanning Calorimeter).

  • Sample Prep: Sieve salts to uniform particle size (e.g., 63-125 µm) to minimize kinetic effects.

  • TGA Run:

    • Load 5-10 mg into an open platinum pan.

    • Ramp 10°C/min from 30°C to 300°C under

      
       purge (50 mL/min).
      
    • Criterion: Weight loss < 0.5% before melting onset indicates an anhydrous, solvent-free salt. A sharp step loss >150°C suggests salt disproportionation (loss of HCl/HBr gas).

  • DSC Run (Pinhole):

    • Load 2-4 mg into an aluminum pan with a pinhole lid (allows gas escape, preventing pressure artifacts).

    • Ramp 10°C/min.

    • Analysis: Compare ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (melting) and 
      
      
      
      .
    • Validation: If

      
       of HCl salt is < 150°C, perform a "Heat-Cool-Heat" cycle to check for glass formation (indicates instability).
      
Accelerated Stability (Chemical)

HBr salts carry an oxidation risk. This protocol verifies chemical compatibility.

  • Setup: Place open vials of HCl and HBr salts in a stability chamber.

  • Conditions:

    • Stress: 60°C / 75% RH for 2 weeks.

    • Control: 4°C (desiccated).

  • Analysis:

    • Visual: Check HBr salt for yellow/orange discoloration (indicates

      
      ).
      
    • HPLC: Dissolve and quantify pyrimidine recovery.

    • PXRD: Check for form changes (hydration or disproportionation to free base).

References

  • Kumar, L. et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics. Link

  • Bozigian, H. et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290. ACS Omega. Link

  • Serajuddin, A.T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Stahl, P.H. & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. Link

  • Gupta, D. et al. (2015). Effect of Counterions on Physicochemical Properties of Prazosin Salts. AAPS PharmSciTech. Link

Sources

Validation

Benchmarking 5-Bromopyrimidin-2-ol against other heterocyclic building blocks

This guide benchmarks 5-Bromopyrimidin-2-ol (also known as 5-bromo-2(1H)-pyrimidinone) against its primary heterocyclic competitors. It is designed to assist medicinal chemists in selecting the optimal building block for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 5-Bromopyrimidin-2-ol (also known as 5-bromo-2(1H)-pyrimidinone) against its primary heterocyclic competitors. It is designed to assist medicinal chemists in selecting the optimal building block for scaffold elaboration.

Product Identity: 5-Bromopyrimidin-2-ol CAS: 214290-49-0 Core Utility: A tautomeric, bifunctional scaffold offering a C5-halogen handle for cross-coupling and a C2-heteroatom motif for hydrogen bonding or further derivatization.[1]

Part 1: Executive Summary & Strategic Positioning

In drug discovery, 5-Bromopyrimidin-2-ol serves as a "chameleon" scaffold. Unlike 5-bromo-2-chloropyrimidine (which is a pure electrophile) or 5-bromo-2-methoxypyrimidine (a fixed ether), the 2-ol derivative exists in a dynamic tautomeric equilibrium.

The Verdict:

  • Choose 5-Bromopyrimidin-2-ol when your final target requires a hydrogen bond donor/acceptor motif (e.g., a cyclic urea mimic) or when you intend to introduce divergent N-alkyl/O-alkyl diversity early in the synthesis.

  • Choose 5-Bromo-2-chloropyrimidine if your primary goal is rapid C2-diversification via nucleophilic aromatic substitution (SNAr) followed by C5-coupling.

  • Choose 5-Bromo-2-methoxypyrimidine if you require a robust, soluble intermediate for C5-Suzuki coupling without catalyst poisoning or solubility issues associated with the free lactam.

Comparative Decision Matrix
Feature5-Bromopyrimidin-2-ol 5-Bromo-2-chloropyrimidine 5-Bromo-2-methoxypyrimidine
Primary Reactivity Amphoteric (N/O-nucleophile)Electrophilic (C2-SNAr)Inert at C2 (C5-coupling only)
C5-Suzuki Coupling Difficult (Catalyst poisoning risk)Excellent (High yields)Excellent (High yields)
Solubility Poor (DMSO/DMF required)Good (DCM, EtOAc)Good (DCM, EtOAc)
Metabolic Stability High (Phase II conjugation site)N/A (Reactive intermediate)Moderate (O-demethylation risk)
Key Application Kinase hinge binders, Tautomeric probesScaffold constructionProtected intermediate

Part 2: Chemical Profile & Reactivity Benchmarks

Tautomerism: The Defining Characteristic

Unlike pyridine analogs, the pyrimidine ring strongly favors the lactam (2-one) tautomer in solution/solid state due to the stabilization of the amide-like resonance. This dictates its reactivity:

  • Soft Electrophiles (Alkyl halides): Prefer N-alkylation (Lactam product).

  • Hard Electrophiles (O-triflates/tosylates): Can drive O-alkylation (Lactim product).

Tautomerism Lactam Lactam Form (5-bromo-2(1H)-pyrimidinone) Dominant Species Lactim Lactim Form (5-bromopyrimidin-2-ol) Minor Species Lactam->Lactim  Ka (Low)  

Figure 1: Tautomeric equilibrium favoring the N-H lactam form.

C5-Functionalization (Suzuki-Miyaura Coupling)

Challenge: The free N-H/O-H group can coordinate to Pd(II) species, poisoning the catalyst and reducing yields. Benchmark Data:

  • Direct Coupling (Unprotected): Yields are typically 30-50% lower than protected analogs due to solubility issues and catalyst deactivation. Requires high catalyst loading (5-10 mol% Pd).

  • Protected Coupling (via O-Bn or O-Me): Yields consistently >85% .

  • Recommendation: If the final target contains the free -OH/-one, protect as the benzyl ether (Bn) or methyl ether (Me) before coupling, then deprotect (H2/Pd or BBr3).

Regioselectivity: N- vs. O-Alkylation

Controlling the site of alkylation is critical for SAR (Structure-Activity Relationship) exploration.

  • N-Alkylation (Thermodynamic/Soft):

    • Conditions: K₂CO₃, DMF, Alkyl Halide, 60°C.[1]

    • Mechanism:[1][2] The softer Nitrogen lone pair attacks the soft alkyl halide carbon.

    • Yield: Typically 70-90%.

  • O-Alkylation (Kinetic/Hard):

    • Conditions: Ag₂CO₃ (Silver salts), Alkyl Halide, Toluene OR Mitsunobu conditions (PPh₃, DIAD, Alcohol).

    • Mechanism:[1][2] Silver coordinates the halide, making the electrophile "harder" and favoring the hard Oxygen nucleophile.

    • Yield: 50-75% (often mixed with N-alkyl product).

Part 3: Experimental Protocols

Protocol A: Activation to 5-Bromo-2-chloropyrimidine

Use this if you need to convert the scaffold into an electrophile for SNAr.

  • Reagents: 5-Bromopyrimidin-2-ol (1.0 equiv), POCl₃ (5.0 equiv), N,N-Dimethylaniline (1.0 equiv).

  • Procedure:

    • Charge a flask with 5-Bromopyrimidin-2-ol.

    • Add POCl₃ carefully (exothermic).

    • Add N,N-Dimethylaniline dropwise.

    • Reflux (100-110°C) for 2-4 hours until TLC shows consumption of starting material.

    • Quench: Pour slowly onto crushed ice/water (Violent reaction!). Extract with DCM.

  • Yield: Expect 85-95% of the 2-chloro derivative.

Protocol B: Selective N-Alkylation

Self-validating step: The appearance of a distinct N-CH₂ signal in NMR (~3.8-4.0 ppm) vs O-CH₂ (~4.4-4.5 ppm).

  • Reagents: 5-Bromopyrimidin-2-ol (1.0 equiv), Alkyl Bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (0.2 M).

  • Procedure:

    • Dissolve scaffold in dry DMF.

    • Add K₂CO₃ and stir for 15 min at RT to deprotonate.

    • Add Alkyl Bromide.[3][4]

    • Heat to 60°C for 4-12 hours.

    • Workup: Dilute with water, filter the precipitate (if solid) or extract with EtOAc.

  • Note: If O-alkylation is observed (>10%), switch solvent to THF/LiHMDS to enforce tight ion pairing favoring N-alkylation.

Part 4: Visualizing the Synthetic Workflow

The following diagram illustrates the decision pathways for utilizing this scaffold.

Workflow Start 5-Bromopyrimidin-2-ol Decision Target Requirement? Start->Decision RouteA Route A: C2-Substitution (S_NAr) Decision->RouteA Need C2-Amine/Ether RouteB Route B: N-Functionalization Decision->RouteB Need Lactam Scaffold RouteC Route C: C5-Coupling (Biaryl Formation) Decision->RouteC Need C5-Aryl StepA1 Activation: POCl3, Reflux RouteA->StepA1 StepB1 N-Alkylation: R-Br, K2CO3, DMF RouteB->StepB1 StepC1 Protection: BnBr or MeI RouteC->StepC1 ProdA1 5-Bromo-2-chloropyrimidine StepA1->ProdA1 ProdB1 N-Alkyl-5-bromopyrimidin-2-one StepB1->ProdB1 StepC2 Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2 StepC1->StepC2

Figure 2: Strategic decision tree for scaffold elaboration.

References

  • Tautomerism and Reactivity of Hydroxypyrimidines : Journal of Organic Chemistry, "Tautomeric Equilibria in 2- and 4-Hydroxypyrimidines".

  • Suzuki Coupling Methodologies : Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".

  • N- vs O-Alkylation Selectivity : Bioorganic & Medicinal Chemistry Letters, "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure".

  • Synthesis of 5-Bromo-2-chloropyrimidine : BenchChem Protocols, "One-step synthesis method of 5-bromo-2-chloropyrimidine".

  • Solubility & Properties : PubChem Compound Summary, "5-Bromo-2(1H)-pyrimidinone".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromopyrimidin-2-ol hydrobromide hydrochloride

Executive Safety Summary Chemical Identity: 5-Bromopyrimidin-2-ol hydrobromide hydrochloride Hazard Class: Corrosive Solid / Acidic Irritant Primary Risks: Chemical burns (Skin/Eye), Inhalation of acid vapors (HBr/HCl),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Chemical Identity: 5-Bromopyrimidin-2-ol hydrobromide hydrochloride Hazard Class: Corrosive Solid / Acidic Irritant Primary Risks: Chemical burns (Skin/Eye), Inhalation of acid vapors (HBr/HCl), Hygroscopic instability.[1][2]

This compound is a complex salt form of 5-bromo-2-hydroxypyrimidine.[2] The presence of both hydrobromide and hydrochloride moieties implies a significant potential for releasing acidic halides (HBr and HCl) upon contact with moisture or mucous membranes. Unlike the neutral parent heterocycle, this salt must be treated as a Corrosive Solid .

Critical Directive: All handling must occur within a certified chemical fume hood. Inhalation of dust or hydrolysis vapors poses an immediate risk to the upper respiratory tract.

Risk Assessment & Hazard Identification

Before initiating any workflow, the operator must acknowledge the following specific hazards associated with halogenated pyrimidine salts:

Hazard CategoryGHS Classification (Inferred)Operational Implication
Physical Corrosive to Metals (Cat 1)Do not use metal spatulas for prolonged periods; use PTFE or ceramic.[1][2]
Health (Acute) Skin Corr.[1][3][4][5][6] 1B / Eye Dam. 1Irreversible tissue damage possible upon contact. Acid burns.
Health (Target) STOT SE 3 (Respiratory)Dust is highly irritating/corrosive to lung tissue.[1]
Reactivity Hygroscopic / Acid ReleaseReleases HBr/HCl fumes in moist air.[1] Keep containers tightly sealed.

Expert Insight: The "hydrobromide hydrochloride" designation suggests an excess of acid trapped in the crystal lattice. Upon solubilization in water or protic solvents, the pH will drop rapidly. Expect an exothermic dissolution.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a self-validating barrier system where the failure of one layer does not result in exposure.[2]

PPE Decision Logic

PPE_Selection Start Task Assessment Quantity Quantity < 1g? Start->Quantity Solids Solid Handling Quantity->Solids Yes Liquids Solution/Reaction Quantity->Liquids No (or >1g) Level1 LEVEL 1 PPE: Nitrile Double Gloves Lab Coat Safety Glasses Fume Hood Solids->Level1 Standard Level2 LEVEL 2 PPE: Silver Shield/4H Liners Chemical Apron Goggles + Face Shield Fume Hood Liquids->Level2 High Risk

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and state of matter.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Primary: Nitrile (min 5 mil).Secondary (High Risk): Silver Shield® (Laminate) under Nitrile.[1][2]Acidic bromides can permeate standard nitrile over time. Laminate liners provide broad chemical resistance against HBr/HCl penetration [1].
Eye Protection Standard: Chemical Splash Goggles (ANSI Z87.1).Prohibited: Safety glasses with open sides.[1]Fine salt dust behaves like a gas; standard glasses allow entry from the side. Hydrolysis in the eye causes immediate acid burns.
Respiratory Primary: Engineering Control (Fume Hood).Backup: N95/P100 with Acid Gas Cartridge (Yellow/Olive).[1]Only required if handling outside a hood (Emergency only). The salt releases acid vapors that N95 alone cannot neutralize.
Body Defense Lab coat (100% Cotton or Nomex) + Chemical Apron (PVC/Neoprene).[1]Synthetic blends melt if acid triggers an exothermic reaction on clothing. Apron prevents soak-through during spills.[2]

Operational Protocol: Handling & Weighing

Objective: Transfer compound without generating airborne dust or contacting ambient moisture.[1][4][7]

Step-by-Step Methodology
  • Environment Prep:

    • Verify Fume Hood flow rate is >100 fpm (face velocity).[1]

    • Place a disposable balance shield or static-dissipative weighing funnel inside the hood.[2]

    • Pre-weighing check: Ensure the receiving vessel contains the solvent before addition if possible, or use a solid addition funnel to prevent splashback.[1]

  • Weighing Procedure:

    • Do not weigh on an open bench. If the balance is external, tare a sealable vial, transfer the solid inside the hood, seal tightly, weigh, and return to the hood to open.

    • Use a ceramic or PTFE-coated spatula .[1][2] Steel may corrode and contaminate the sample with iron salts.

  • Solubilization (Critical Step):

    • Caution: Dissolving this salt in water or methanol is exothermic .[1]

    • Add the solid slowly to the solvent with stirring.

    • Cooling: Have an ice bath ready if scaling up (>5g).[1]

    • Venting: Do not seal the vessel immediately; allow initial acid off-gassing to dissipate within the hood.

Emergency Response & Spill Management

Scenario: You have spilled 5g of solid powder inside the fume hood.

Spill Response Workflow

Spill_Response Start Spill Detected Evacuate Alert Personnel & Secure Hood Sash Start->Evacuate PPE_Check Don Level 2 PPE (Goggles, Double Gloves) Evacuate->PPE_Check Contain Cover with Dry Absorbent Pads PPE_Check->Contain Neutralize Apply Sodium Bicarbonate (Weak Base) Contain->Neutralize Slowly Collect Collect Slurry into Hz Waste Container Neutralize->Collect Clean Double Wash Area (Water -> Ethanol) Collect->Clean

Figure 2: Workflow for managing acidic solid spills.[1][2] Note the neutralization step is critical to prevent acid fumes.

Neutralization Protocol:

  • Do not wipe dry powder; it creates static and dust.

  • Cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.[1]

  • Mist gently with water to activate neutralization (expect bubbling/CO₂ release).

  • Once bubbling ceases, scoop the paste into a hazardous waste container labeled "Halogenated Organic Solids + Acid".

First Aid Measures:

  • Eye Contact: Flush immediately for 15 minutes using an eyewash station. Hold eyelids open. Time is tissue.[1][2]

  • Skin Contact: Brush off dry powder before rinsing (if possible) to avoid creating a concentrated acid patch, then rinse for 15 minutes.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is mandatory (risk of delayed pulmonary edema from HBr).

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationTreatment Method
Solid Waste Halogenated Organic / CorrosiveHigh-temperature incineration with acid scrubbing.[1][2]
Aqueous Waste Acidic / HalogenatedNeutralize to pH 6-8 with NaOH before disposal into halogenated aqueous waste drum.[1][2]
Contaminated Sharps HazardousDo not recap needles.[1] Dispose of in rigid bio/chem hazard containers.

Self-Validating Disposal Check:

  • Did I check the pH? (Ensure waste isn't fuming in the drum).

  • Is the container compatible? (Use HDPE or Glass; avoid metal cans).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 101494, 5-Bromo-2(1H)-pyrimidinone. Retrieved February 28, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6][8] Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromopyrimidin-2-ol hydrobromide hydrochloride
Reactant of Route 2
5-Bromopyrimidin-2-ol hydrobromide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.